Tnik-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H18FN3O2 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methyl]-8-(1H-pyrrolo[2,3-b]pyridin-5-yl)-2,3-dihydro-1,4-benzoxazepin-5-one |
InChI |
InChI=1S/C23H18FN3O2/c24-19-4-1-15(2-5-19)14-27-9-10-29-21-12-16(3-6-20(21)23(27)28)18-11-17-7-8-25-22(17)26-13-18/h1-8,11-13H,9-10,14H2,(H,25,26) |
InChI Key |
UVLOISNMRLZTPF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC(=C2)C3=CN=C4C(=C3)C=CN4)C(=O)N1CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Foundational & Exploratory
Tnik-IN-3: A Comprehensive Technical Guide on its Discovery and Development
This document provides an in-depth technical overview of Tnik-IN-3, a potent and selective inhibitor of the Traf2- and Nck-interacting protein kinase (TNIK). It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its discovery, mechanism of action, preclinical data, and the experimental protocols used for its evaluation.
Discovery and Rationale
This compound, also identified as compound 21k, emerged from a discovery program focused on developing novel inhibitors of TNIK.[1][2] TNIK is a serine/threonine kinase that plays a crucial role as an activator in the Wnt signaling pathway.[3][4] Aberrant Wnt signaling is a key driver in the pathogenesis of various cancers, particularly colorectal cancer, making TNIK a compelling therapeutic target.[3][5][6] The inhibition of TNIK is hypothesized to block the downstream signaling cascade that promotes cancer cell proliferation and survival.[3][7] this compound belongs to a class of 3,4-Dihydrobenzo[f][1][8]oxazepin-5[2H]-one derivatives.[2][9]
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of TNIK.[3] TNIK is a critical component of the TCF4/β-catenin transcriptional complex, where it phosphorylates TCF4, a necessary step for the transcription of Wnt target genes.[2][4][6] By binding to the ATP-binding site of TNIK, this compound prevents this phosphorylation event, thereby suppressing the expression of genes crucial for cancer cell growth and proliferation, such as AXIN2 and c-Myc.[1][3] This targeted inhibition of the Wnt pathway represents a promising strategy for cancers with mutations in upstream components like APC.[6][7]
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its inhibitory activity against various kinases and its anti-proliferative effects on cancer cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (µM) |
| TNIK | 0.026 |
| Flt4 | 0.030 |
| Flt1 | 0.191 |
| DRAK1 | 0.411 |
| Aurora-A | 0.517 |
| GCK | 3.657 |
| MLK3 | 4.552 |
| Data sourced from MedchemExpress and TargetMol.[1][10] |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| HCT116 | Colorectal Cancer | 4.26 | 3 days |
| DLD-1 | Colorectal Cancer | 8.00 | 3 days |
| Data sourced from MedchemExpress and TargetMol.[1][10] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound.
4.1 Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein kinases.
-
Methodology: A radiometric or fluorescence-based kinase assay is typically employed. Recombinant human TNIK enzyme is incubated with a specific substrate (e.g., a peptide) and ATP (radiolabeled or modified for detection). This compound is added at various concentrations. The kinase activity is measured by quantifying the amount of phosphorylated substrate. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
4.2 Cell Viability Assay
-
Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cells.
-
Cell Lines: HCT116 and DLD-1 (human colorectal carcinoma).[1]
-
Methodology:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of this compound (e.g., 0.1-100 µM) or vehicle control (DMSO).[1]
-
After a specified incubation period (e.g., 3 days), a viability reagent such as MTT, MTS, or a reagent measuring ATP content (e.g., CellTiter-Glo) is added to each well.[1]
-
The absorbance or luminescence is measured using a plate reader.
-
Results are normalized to the vehicle-treated control, and the IC50 is calculated.
-
4.3 Western Blot Analysis
-
Objective: To determine the effect of this compound on the expression levels of Wnt pathway proteins.
-
Cell Line: HCT116.[1]
-
Methodology:
-
HCT116 cells are treated with various concentrations of this compound (e.g., 5-40 µM) for a specified time (e.g., 48 hours).[1]
-
Cells are lysed, and total protein is quantified using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against LRP5, LRP6, AXIN2, c-Myc, and a loading control (e.g., β-actin or GAPDH).[1]
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Preclinical Development and In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in a preclinical mouse model of colorectal cancer.[1]
-
Animal Model: Six-week-old female NOD-SCID mice were used.[10]
-
Xenograft Model: HCT116 human colorectal cancer cells were injected subcutaneously to establish tumors.[10]
-
Dosing Regimen: this compound was administered orally (p.o.) at doses of 100-150 mg/kg, twice daily, for 18 days.[1][10]
-
Results: this compound demonstrated a dose-dependent inhibition of tumor growth.[1] The 150 mg/kg dose resulted in significant tumor suppression.[1]
-
Safety and Tolerability: Importantly, no obvious signs of toxicity, such as weight loss or other side effects, were observed during the treatment period.[1][10] These findings highlight the oral bioavailability and in vivo efficacy of this compound, supporting its potential for further clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 4. TNIK - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Supplier | CAS 2754265-25-1 | AOBIOUS [aobious.com]
- 10. This compound | Wnt/beta-catenin | TargetMol [targetmol.com]
Tnik-IN-3: A Novel Kinase Inhibitor Targeting the Wnt Signaling Pathway in Colorectal Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Colorectal cancer (CRC) remains a significant global health challenge, with a high mortality rate in metastatic stages.[1][2] The aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in the majority of colorectal cancers, making it a prime target for therapeutic intervention.[3][4] Traf2- and Nck-interacting kinase (TNIK) has emerged as a crucial downstream regulator of this pathway, essential for the proliferation and survival of CRC cells.[4][5][6] This technical guide provides a comprehensive overview of Tnik-IN-3, a potent and selective inhibitor of TNIK, and its role in colorectal cancer progression. We will delve into its mechanism of action, present key preclinical data, detail relevant experimental protocols, and visualize the underlying biological pathways and experimental workflows.
Introduction: The Role of TNIK in Colorectal Cancer
TNIK is a serine/threonine kinase that functions as a key component of the T-cell factor 4 (TCF4)/β-catenin transcriptional complex, the final effector of the canonical Wnt signaling pathway.[1][2][5] In over 90% of colorectal cancers, mutations in genes such as Adenomatous Polyposis Coli (APC) lead to the constitutive activation of this pathway.[3][4] TNIK phosphorylates TCF4, a necessary step for the transcription of Wnt target genes that drive cell proliferation, survival, and stemness.[1][2] Consequently, inhibiting TNIK presents a promising strategy to suppress Wnt-driven tumorigenesis in CRC, even in cases with upstream APC mutations.[2][5] High TNIK expression in primary tumors has also been associated with distant recurrence in stage II and III CRC patients, highlighting its clinical relevance as a prognostic biomarker.[7][8]
This compound: A Potent and Selective TNIK Inhibitor
This compound is a potent, selective, and orally active small molecule inhibitor of TNIK.[9] Preclinical studies have demonstrated its efficacy in suppressing the growth and progression of colorectal cancer cells.
Kinase Inhibitory Profile
This compound exhibits high potency against TNIK with a half-maximal inhibitory concentration (IC50) in the nanomolar range. Its selectivity profile has been characterized against a panel of other kinases.
| Kinase Target | IC50 (µM) |
| TNIK | 0.026 |
| Flt4 | 0.030 |
| Flt1 | 0.191 |
| DRAK1 | 0.411 |
| Aurora-A | 0.517 |
| GCK | 3.657 |
| MLK3 | 4.552 |
| Data sourced from MedchemExpress.[9] |
In Vitro Efficacy in Colorectal Cancer Cell Lines
This compound has been shown to inhibit the viability and proliferation of human colorectal cancer cell lines, HCT116 and DLD-1, in a dose-dependent manner.
| Cell Line | IC50 (µM) for Cell Viability (3-day treatment) |
| HCT116 | 4.26 |
| DLD-1 | 8.00 |
| Data sourced from MedchemExpress.[9] |
Furthermore, this compound has demonstrated inhibitory effects on other critical aspects of cancer progression in vitro:
-
Colony Formation: Dose-dependently inhibits the colony formation of HCT116 and DLD-1 cells at concentrations ranging from 2.5 to 40 µM over 10 days.[9]
-
Cell Migration: Inhibits the migration of HCT116 and DLD-1 cells at concentrations between 5 and 20 µM over 48 hours.[9]
In Vivo Efficacy in a Colorectal Cancer Xenograft Model
Oral administration of this compound has been shown to inhibit tumor growth in a dose-dependent manner in a colorectal cancer xenograft model.
| Dosage | Treatment Duration | Outcome |
| 100-150 mg/kg (p.o. twice daily) | 18 days | Significant tumor growth inhibition at 150 mg/kg. |
| No significant weight loss or other side effects were observed. Data sourced from MedchemExpress.[9] |
Mechanism of Action: Targeting the Wnt Signaling Pathway
This compound exerts its anti-cancer effects primarily through the inhibition of the Wnt/β-catenin signaling pathway. By inhibiting TNIK, this compound prevents the phosphorylation of TCF4, leading to the downregulation of Wnt target genes.
Impact on Wnt Pathway Components
Treatment of HCT116 cells with this compound (5-40 µM for 48 hours) leads to a dose-dependent inhibition of the expression of:
-
LRP5 and LRP6 proteins: Co-receptors involved in the initiation of the Wnt signaling cascade.[9]
-
AXIN2 and c-Myc: Key downstream target genes of the Wnt pathway that promote cell proliferation.[9]
Signaling Pathway Diagram
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Wnt Signaling in Colon Cancer Cells via an Oral Drug that Facilitates TNIK Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TNIK inhibitor OBD9 | TNIK inhibitor | Probechem Biochemicals [probechem.com]
- 6. TNIK inhibition abrogates colorectal cancer stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Tnik-IN-3: A Deep Dive into its Impact on Gene Expression and Cellular Function
For Immediate Release
This technical guide provides a comprehensive overview of Tnik-IN-3, a potent and selective inhibitor of Traf2- and Nck-interacting protein kinase (TNIK). TNIK is a critical regulator in the Wnt signaling pathway, which is frequently dysregulated in various cancers, most notably colorectal cancer.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental applications of this compound and its analogs.
Core Mechanism of Action: Inhibition of the Wnt Signaling Pathway
This compound exerts its effects by directly inhibiting the kinase activity of TNIK.[1] TNIK is a serine/threonine kinase that plays a pivotal role in the canonical Wnt signaling pathway by phosphorylating T-cell factor 4 (TCF4), a key transcription factor.[2] This phosphorylation event is essential for the recruitment of co-activators and the subsequent transcription of Wnt target genes that drive cell proliferation and survival.[2] By inhibiting TNIK, this compound effectively blocks this phosphorylation step, leading to the downregulation of Wnt target gene expression and a subsequent reduction in cancer cell growth and proliferation.[1][2]
Quantitative Analysis of this compound Activity
The inhibitory effects of this compound and its analogs, such as NCB-0846, have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| This compound | TNIK | 0.026 | - | [1] |
| This compound | Flt4 | 0.030 | - | [1] |
| This compound | Flt1 | 0.191 | - | [1] |
| This compound | DRAK1 | 0.411 | - | [1] |
| This compound | Aurora-A | 0.517 | - | [1] |
| This compound | GCK | 3.657 | - | [1] |
| This compound | MLK3 | 4.552 | - | [1] |
| NCB-0846 | TNIK | 0.021 | - | [3] |
| Compound | Assay | Cell Line | IC50 (µM) | Treatment Duration | Reference |
| This compound | Cell Viability (MTT) | HCT116 | 4.26 | 3 days | [1] |
| This compound | Cell Viability (MTT) | DLD-1 | 8.00 | 3 days | [1] |
| NCB-0846 | Cell Viability (ATP production) | HCT116 | - | 72 hours | [3] |
| Compound | Assay | Cell Line | Concentration (µM) | Effect | Reference |
| This compound | Colony Formation | HCT116, DLD-1 | 2.5 - 40 | Dose-dependent inhibition | [1] |
| NCB-0846 | Colony Formation (Soft Agar) | HCT116 | - | ~20-fold more potent than control | [1] |
| This compound | Cell Migration | HCT116, DLD-1 | 5 - 20 | Inhibition of migration | [1] |
| Compound | Gene/Protein | Cell Line | Concentration (µM) | Treatment Duration | Effect | Reference |
| This compound | LRP5, LRP6 (protein) | HCT116 | 5 - 40 | 48 hours | Dose-dependent inhibition | [1] |
| This compound | AXIN2, c-Myc (protein) | HCT116 | 5 - 40 | 48 hours | Dose-dependent inhibition | [1] |
| NCB-0846 | AXIN2, CCND1, MYC (mRNA) | HCT116 | - | 24 hours | Downregulation | [1] |
| NCB-0846 | AXIN2, c-MYC (protein) | HCT116, DLD-1 | - | 48 hours | Downregulation | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data tables.
Cell Culture
-
Cell Lines: Human colorectal carcinoma cell lines HCT116 and DLD-1 were utilized.
-
Culture Medium: Cells were maintained in McCoy's 5A medium (for HCT116) or RPMI-1640 medium (for DLD-1) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis
-
Cell Lysis: Cells were treated with this compound or vehicle (DMSO) for the indicated times and concentrations. After treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies against TNIK, LRP5, LRP6, AXIN2, c-Myc, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from treated and untreated cells using an RNeasy Mini Kit, and cDNA was synthesized using a PrimeScript RT kit.
-
qPCR Reaction: qPCR was performed using a TB Green Premix Ex Taq on a real-time PCR system.
-
Gene Expression Analysis: The relative mRNA expression levels of target genes (e.g., AXIN2, MYC) were normalized to the internal control GAPDH and calculated using the 2-ΔΔCt method.[2]
Cell Viability (MTT) Assay
-
Cell Seeding: HCT116 or DLD-1 cells were seeded in 96-well plates at a density of 5 x 103 cells per well.
-
Treatment: After 24 hours, cells were treated with various concentrations of this compound (0.1-100 µM) for 3 days.[1]
-
MTT Addition: MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The formazan crystals were dissolved in DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
Colony Formation Assay
-
Soft Agar Assay: A base layer of 0.5% agar in culture medium was prepared in 6-well plates. Cells (1.5 x 104) were suspended in 0.33% agar in culture medium and layered on top of the base layer. The top layer was covered with culture medium containing this compound or vehicle, with the medium being replaced every three days. Colonies were stained with crystal violet and counted after a designated incubation period.[1]
-
Sphere Formation Assay: Single cells were plated in 96-well ultra-low attachment plates at a density of 1, 10, or 100 cells per well in serum-free DMEM/F12 medium supplemented with B27, EGF, and bFGF. Cells were treated with this compound or vehicle and cultured for 10 days. The number of spheres formed was then counted.[1]
Cell Migration Assay
-
Transwell Assay: HCT116 or DLD-1 cells were seeded in the upper chamber of a Transwell insert with a porous membrane. The lower chamber contained a medium with a chemoattractant. Cells were treated with this compound or vehicle. After incubation, non-migrated cells on the upper surface of the membrane were removed, and the migrated cells on the lower surface were fixed, stained, and counted.
In Vivo Xenograft Model
-
Animal Model: Six-week-old female immunodeficient mice (e.g., NOD-SCID) were used.
-
Tumor Implantation: HCT116 cells were subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound or its analog (e.g., NCB-0846) was administered orally at specified doses (e.g., 100-150 mg/kg, twice daily) for a defined period (e.g., 18 days).[1] The control group received the vehicle.
-
Tumor Measurement: Tumor volume and body weight were measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry).
Conclusion
This compound is a valuable research tool for investigating the role of the Wnt signaling pathway in cancer and other diseases. Its high potency and selectivity for TNIK make it a suitable candidate for both in vitro and in vivo studies aimed at understanding the downstream effects of TNIK inhibition on gene expression and cellular behavior. The experimental protocols provided in this guide offer a starting point for researchers to design and execute their own studies using this promising inhibitor.
References
Investigating the Signaling Pathways Affected by Tnik-IN-3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant therapeutic target in oncology due to its pivotal role in various signaling cascades that drive cancer progression. Tnik-IN-3 is a potent and selective small molecule inhibitor of TNIK, demonstrating significant anti-tumor activity in preclinical studies. This technical guide provides a comprehensive overview of the signaling pathways modulated by this compound, with a focus on the Wnt/β-catenin, JNK/MAPK, and Hippo pathways. This document details the experimental protocols to assess the inhibitor's effects and presents key quantitative data in a structured format to facilitate research and development efforts in this area.
Introduction to this compound
This compound is an orally active and selective inhibitor of TNIK with a half-maximal inhibitory concentration (IC50) of 0.026 μM.[1][2] TNIK is a serine/threonine kinase that functions as a critical downstream effector in several signaling pathways implicated in cell proliferation, differentiation, and migration. Dysregulation of TNIK activity has been linked to the pathogenesis of various cancers, particularly colorectal cancer.[1][2][3] this compound exerts its anti-tumor effects by attenuating the signaling cascades driven by TNIK.
Core Signaling Pathways Modulated by this compound
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a highly conserved signaling cascade that plays a crucial role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation. TNIK is an essential activator of Wnt target gene transcription.[4][5] It is recruited to the promoters of Wnt target genes where it phosphorylates T-cell factor 4 (TCF4), a key transcription factor in the pathway, leading to the activation of genes such as AXIN2 and c-Myc.
This compound effectively inhibits the Wnt/β-catenin signaling pathway. In vitro studies have shown that treatment of HCT116 colorectal cancer cells with this compound leads to a dose-dependent decrease in the expression of the Wnt co-receptors LRP5 and LRP6, as well as the downstream target genes AXIN2 and c-Myc.[1]
Figure 1: this compound inhibits the Wnt/β-catenin signaling pathway.
JNK/MAPK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway, a subset of the mitogen-activated protein kinase (MAPK) signaling network, is involved in regulating cellular responses to stress, apoptosis, and inflammation. TNIK is known to activate the JNK pathway.[6] this compound has been shown to significantly suppress the phosphorylation of JNK1/2 in HeLa cells, indicating its inhibitory effect on this pathway.[1] This inhibition may contribute to the anti-proliferative and pro-apoptotic effects of the compound.
Figure 2: this compound inhibits the JNK/MAPK signaling pathway.
Hippo Signaling Pathway
The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis by controlling cell proliferation and apoptosis. The core of the pathway is a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif). When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and promote cell proliferation. TNIK has been identified as an activator of the Hippo pathway.[7] While direct experimental evidence for this compound's effect on the Hippo pathway is still emerging, its inhibition of TNIK suggests a potential role in modulating this cascade. Inhibition of TNIK could lead to a decrease in the phosphorylation of LATS1/2, resulting in the activation of YAP/TAZ and their nuclear translocation. Further investigation is required to fully elucidate the impact of this compound on Hippo signaling.
Figure 3: Potential modulation of the Hippo pathway by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (μM) | Reference |
| TNIK | 0.026 | [1][2] |
| Flt4 | 0.030 | [1][2] |
| Flt1 | 0.191 | [1][2] |
| DRAK1 | 0.411 | [1][2] |
| Aurora-A | 0.517 | [1] |
| GCK | 3.657 | [1] |
| MLK3 | 4.552 | [1] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Effect | Concentration Range | Duration | Reference |
| Cell Viability (MTT) | HCT116 | IC50 = 4.26 μM | 0.1 - 100 μM | 3 days | [1] |
| DLD-1 | IC50 = 8.00 μM | 0.1 - 100 μM | 3 days | [1] | |
| Colony Formation | HCT116, DLD-1 | Dose-dependent inhibition | 2.5 - 40 μM | 10 days | [1] |
| Cell Migration | HCT116, DLD-1 | Inhibition | 5 - 20 μM | 48 hours | [1] |
| Western Blot | HCT116 | Inhibition of LRP5, LRP6, AXIN2, c-Myc | 5 - 40 μM | 48 hours | [1] |
| HeLa | Inhibition of p-JNK1/2 | 5 - 20 μM | 48 hours | [1] |
Detailed Experimental Protocols
In Vitro TNIK Kinase Assay
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of this compound against TNIK.
Materials:
-
Recombinant human TNIK enzyme
-
Myelin basic protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 μM DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a white-walled microplate, add the following to each well:
-
1 µL of this compound dilution or vehicle (DMSO)
-
2 µL of TNIK enzyme solution
-
2 µL of substrate/ATP mix (containing MBP and ATP)
-
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.[8]
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
HCT116 or DLD-1 cells
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 μM) for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol can be used to analyze the effect of this compound on the protein levels of key signaling molecules.
Materials:
-
HCT116 or HeLa cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LRP5, anti-LRP6, anti-AXIN2, anti-c-Myc, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound at the desired concentrations and for the specified duration (e.g., 5-40 μM for 48 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Experimental and Logical Workflows
The following diagrams illustrate typical experimental workflows for investigating the effects of this compound.
Figure 4: General experimental workflow for evaluating this compound.
Figure 5: Logical workflow for the investigation of this compound.
Conclusion
This compound is a potent inhibitor of TNIK that demonstrates significant anti-cancer properties by modulating key signaling pathways, including the Wnt/β-catenin and JNK/MAPK cascades. Its potential impact on the Hippo pathway warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of this compound and to design robust experimental strategies for the evaluation of TNIK inhibitors. Future studies should focus on elucidating the detailed molecular mechanisms of this compound's action, particularly its effects on the Hippo pathway, and on translating these preclinical findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Wnt/beta-catenin | TargetMol [targetmol.com]
- 3. Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinase TNIK is an essential activator of Wnt target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. article.imrpress.com [article.imrpress.com]
- 7. platform.opentargets.org [platform.opentargets.org]
- 8. promega.jp [promega.jp]
Tnik-IN-3: A Technical Guide on a Novel Kinase Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Tnik-IN-3, a potent and selective inhibitor of the Traf2- and Nck-interacting kinase (TNIK). It details the mechanism of action, summarizes key preclinical data, provides generalized experimental protocols, and explores the therapeutic potential of targeting TNIK in oncology.
Introduction: TNIK as a Therapeutic Target in Cancer
Traf2- and Nck-interacting kinase (TNIK) is a serine-threonine kinase that has emerged as a compelling target for cancer therapy.[1][2] TNIK is a critical regulator in fundamental cellular signaling pathways, including the Wnt/β-catenin and JNK pathways.[1][2] Aberrant activation of the Wnt signaling pathway is a major driver in the majority of colorectal cancers (CRCs) and is implicated in numerous other malignancies.[3][4][5][6]
TNIK functions at the most downstream point of the Wnt pathway, where it is recruited to the promoters of Wnt target genes and phosphorylates the transcription factor TCF4, a necessary step for activating the β-catenin/TCF4 transcriptional complex.[5][7][8] This unique position makes TNIK an attractive drug target, as its inhibition is expected to block Wnt signaling even in cancer cells harboring upstream mutations, such as those in the APC gene, which are common in CRC.[4][5][6] High TNIK expression has been associated with poor prognosis and distant recurrence in CRC patients.[9]
This compound: A Potent and Orally Active TNIK Inhibitor
This compound is a small-molecule inhibitor identified as a potent, selective, and orally active agent against TNIK.[10] Its development represents a significant step towards the pharmacological targeting of the Wnt pathway for cancer treatment.
Kinase Inhibitory Profile
This compound demonstrates high potency for TNIK and also inhibits a small number of other kinases at similar concentrations. Its selectivity is a key attribute for its therapeutic potential.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (μM) | Citation |
|---|---|---|
| TNIK | 0.026 | [10] |
| Flt4 (VEGFR3) | 0.030 | [10] |
| Flt1 (VEGFR1) | 0.191 | [10] |
| DRAK1 | 0.411 | [10] |
| Aurora-A | 0.517 | [10] |
| GCK | 3.657 | [10] |
| MLK3 | 4.552 |[10] |
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the disruption of oncogenic signaling pathways.
Inhibition of the Wnt/β-Catenin Pathway
By directly inhibiting the kinase activity of TNIK, this compound prevents the phosphorylation of TCF4. This action disrupts the formation of a functional transcriptional complex with β-catenin, leading to the downregulation of key Wnt target genes that drive cancer cell proliferation and survival.[3][8] In vitro studies have confirmed that treatment with this compound dose-dependently inhibits the expression of Wnt target genes AXIN2 and c-Myc, as well as the Wnt co-receptors LRP5 and LRP6 in HCT116 colorectal cancer cells.[10]
References
- 1. Discovery of TRAF-2 and NCK-interacting kinase (TNIK) inhibitors by ligand-based virtual screening methods - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emergence of TNIK inhibitors in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TNIK - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. TNIK - Wikipedia [en.wikipedia.org]
- 9. Prognostic significance of Traf2- and Nck- interacting kinase (TNIK) in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Tnik-IN-3: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Tnik-IN-3. The document details the chemical structure, physicochemical and biological properties, and the underlying experimental methodologies for the evaluation of this potent and selective TNIK inhibitor.
Chemical Structure and Properties
This compound, also identified as compound 21k in its discovery publication, is a novel and selective inhibitor of TRAF2- and NCK-interacting kinase (TNIK).[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-(4-Fluorobenzyl)-8-(1H-pyrrolo[2,3-b]pyridin-5-yl)-3,4-dihydrobenzo[f][1][3]oxazepin-5(2H)-one | [4] |
| Molecular Formula | C23H18FN3O2 | [4][5] |
| Molecular Weight | 387.41 g/mol | [4][5] |
| CAS Number | 2754265-25-1 | [4][5] |
| SMILES | Fc1ccc(CN2CCOc3cc(ccc3C2=O)-c2cnc3[nH]ccc3c2)cc1 | [1][6] |
| Appearance | Yellow Solid | [1] |
| Solubility | Soluble in DMSO (50 mg/mL, 129.06 mM) | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (In Solvent) | -80°C for 1 year | [1] |
Biological Activity
This compound is a highly potent and orally active inhibitor of TNIK, a serine-threonine kinase that is a critical component of the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is implicated in the pathogenesis of colorectal cancer (CRC).[4]
Kinase Inhibitory Activity
This compound demonstrates high selectivity for TNIK, with off-target effects observed against a limited number of other kinases. The half-maximal inhibitory concentrations (IC50) are presented below.
| Target Kinase | IC50 (µM) | Reference |
| TNIK | 0.026 | [1][2] |
| Flt4 | 0.030 | [1][2] |
| Flt1 | 0.191 | [1][2] |
| DRAK1 | 0.411 | [1][2] |
| Aurora-A | 0.517 | [1][2] |
| GCK | 3.657 | [1][2] |
| MLK3 | 4.552 | [1][2] |
In Vitro Anti-Cancer Activity
This compound has been shown to effectively suppress the proliferation and migration of colorectal cancer cell lines.
| Cell Line | Assay Type | IC50 (µM) or Concentration Range | Duration | Reference |
| HCT116 | Cell Viability | 4.26 | 3 days | [1][2] |
| DLD-1 | Cell Viability | 8.00 | 3 days | [1][2] |
| HCT116 | Colony Formation | 2.5 - 40 µM (dose-dependent) | 10 days | [1][2] |
| DLD-1 | Colony Formation | 2.5 - 40 µM (dose-dependent) | 10 days | [2] |
| HCT116 | Cell Migration | 5 - 20 µM (dose-dependent) | 48 hours | [1][2] |
In Vivo Anti-Tumor Activity
In a xenograft mouse model utilizing HCT116 cells, orally administered this compound demonstrated a dose-dependent reduction in tumor growth.
| Animal Model | Dosage | Duration | Outcome | Reference |
| Six-week-old female NOD-SCID mice with HCT116 xenografts | 100-150 mg/kg, p.o., twice daily | 18 days | Significant tumor suppression at 150 mg/kg with no observable side effects. | [1][7] |
Signaling Pathway Inhibition
This compound exerts its anti-cancer effects by inhibiting the Wnt/β-catenin signaling pathway. This is evidenced by the dose-dependent decrease in the expression of key pathway components and target genes in HCT116 cells following treatment with this compound for 48 hours.[1][2]
Caption: this compound inhibits the Wnt/β-catenin signaling pathway by targeting TNIK.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
TNIK Kinase Inhibition Assay
This assay quantifies the inhibitory activity of this compound against the TNIK enzyme.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Discovery of 3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)âone Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - American Chemical Society - Figshare [acs.figshare.com]
- 4. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [논문]Discovery of 3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects [scienceon.kisti.re.kr]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Tnik-IN-3: An In-depth Technical Guide on Off-Target Effects and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the off-target effects and selectivity profile of Tnik-IN-3, a potent and orally active inhibitor of Traf2- and Nck-interacting protein kinase (TNIK). TNIK is a critical component of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[1] Understanding the selectivity of this compound is paramount for its development as a therapeutic agent, as off-target activities can lead to unforeseen side effects and impact overall efficacy.
This document summarizes the known kinase inhibition profile of this compound, details the experimental methodologies used to determine its activity and selectivity, and visualizes the key signaling pathways involved.
Data Presentation: Kinase Selectivity Profile of this compound
The selectivity of this compound has been primarily characterized through biochemical assays measuring the half-maximal inhibitory concentration (IC50) against a panel of kinases. The compound exhibits high potency against its primary target, TNIK, with an IC50 value in the low nanomolar range. However, it also demonstrates activity against several other kinases, indicating a degree of polypharmacology.
| Target Kinase | IC50 (µM) | Primary Function | Potential Off-Target Implication |
| TNIK | 0.026 | Wnt/β-catenin signaling, cytoskeletal regulation | Primary therapeutic target |
| Flt4 (VEGFR-3) | 0.030 | Lymphangiogenesis, angiogenesis | Modulation of lymphatic and blood vessel formation |
| Flt1 (VEGFR-1) | 0.191 | Angiogenesis, inflammation | Effects on vascular development and immune responses |
| DRAK1 | 0.411 | Apoptosis, TGF-β signaling | Induction of apoptosis, modulation of cellular growth |
| Aurora-A | 0.517 | Mitosis, cell cycle control | Disruption of cell division, potential for mitotic arrest |
| GCK | 3.657 | Glucose metabolism | Alterations in glucose homeostasis |
| MLK3 | 4.552 | JNK and p38 MAPK signaling | Modulation of stress and inflammatory responses |
Table 1: In vitro kinase inhibitory activity of this compound against a panel of kinases. Data compiled from publicly available sources.[2]
Signaling Pathways of this compound and Its Off-Targets
To visualize the potential biological consequences of this compound's activity, the following diagrams illustrate the core signaling pathway of TNIK and the pathways of its most potent off-targets.
Caption: TNIK in the Canonical Wnt Signaling Pathway.
References
Methodological & Application
Tnik-IN-3: In Vitro Protocols for Cancer Cell Line-Based Assays
Application Note & Protocols
Introduction
Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant therapeutic target in oncology, particularly in colorectal cancer, due to its critical role in the Wnt/β-catenin signaling pathway.[1][2] TNIK is a serine/threonine kinase that functions as a regulatory component of the transcriptional complex formed by β-catenin and T-cell factor 4 (TCF4).[1][2] Its inhibition is a promising strategy to counteract aberrant Wnt signaling, a common driver in many cancers.[3] Tnik-IN-3 is a potent and selective inhibitor of TNIK, demonstrating anti-proliferative and anti-migration effects in various cancer cell lines.[4] This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound in cancer cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects primarily by inhibiting the kinase activity of TNIK.[5] This inhibition disrupts the Wnt signaling cascade at a downstream point, preventing the phosphorylation of TCF4 and subsequent activation of Wnt target genes that are crucial for cancer cell proliferation and survival.[3][5] this compound has been shown to downregulate the expression of key Wnt target genes such as AXIN2 and c-Myc, as well as the Wnt co-receptors LRP5 and LRP6.[4] Additionally, it can suppress the phosphorylation of JNK1/2.[4]
Caption: TNIK Signaling Pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (µM) |
| TNIK | 0.026 |
| Flt4 | 0.030 |
| Flt1 | 0.191 |
| DRAK1 | 0.411 |
| Aurora-A | 0.517 |
| GCK | 3.657 |
| MLK3 | 4.552 |
| Data sourced from MedChemExpress.[4] |
Table 2: Anti-proliferative Activity of this compound in Colorectal Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time | IC50 (µM) |
| HCT116 | MTT Assay | 3 days | 4.26 |
| DLD-1 | MTT Assay | 3 days | 8.00 |
| Data sourced from MedChemExpress.[4] |
Experimental Protocols
Caption: General experimental workflow for evaluating this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in cancer cell lines such as HCT116 and DLD-1.
Materials:
-
HCT116 or DLD-1 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 0.1 to 100 µM).[4] Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours.[4]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium and add 150 µL of solubilization solution to each well.[7]
-
Shake the plate for 20 minutes at room temperature to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
HCT116 or DLD-1 cells
-
Complete growth medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% w/v in 6% v/v glutaraldehyde)[8][9]
-
PBS
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 2.5-40 µM) for 10 days.[4] Replace the medium with fresh this compound containing medium every 2-3 days.
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with the crystal violet staining solution for 20-30 minutes.[8][9]
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (a colony is defined as a cluster of at least 50 cells).[8]
Cell Migration Assay (Scratch Assay)
This assay evaluates the effect of this compound on cancer cell migration.
Materials:
-
HCT116 or DLD-1 cells
-
Complete growth medium
-
This compound
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in plates and grow them to form a confluent monolayer (75-90% confluency).[10][11]
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.[12]
-
Gently wash the wells with PBS to remove detached cells.[12]
-
Replace the PBS with a fresh medium containing different concentrations of this compound (e.g., 5-20 µM).[4]
-
Capture images of the scratch at 0 hours and after 48 hours of incubation.[4]
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation in response to this compound treatment.
Materials:
-
HCT116 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-LRP5, anti-LRP6, anti-AXIN2, anti-c-Myc, anti-phospho-JNK1/2, anti-TNIK, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
ECL detection reagent
Procedure:
-
Seed HCT116 cells and treat them with this compound (e.g., 5-40 µM) for 48 hours.[4]
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities relative to the loading control.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay measures the kinase activity of TNIK and the inhibitory effect of this compound.
Materials:
-
Recombinant TNIK enzyme
-
Kinase substrate (e.g., Myelin Basic Protein - MBP)
-
ATP
-
This compound
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 µM DTT)[5]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in the kinase buffer.
-
In a 96-well plate, add the this compound dilutions, recombinant TNIK enzyme, and the substrate/ATP mix.[5]
-
Incubate the reaction at room temperature for 60 minutes.[5]
-
Add the ADP-Glo™ Reagent and incubate for 40 minutes.[5]
-
Add the Kinase Detection Reagent and incubate for 30 minutes.[5]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
References
- 1. france.promega.com [france.promega.com]
- 2. mdpi.com [mdpi.com]
- 3. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNIK Kinase Enzyme System Application Note [promega.kr]
- 5. promega.jp [promega.jp]
- 6. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 11. axionbiosystems.com [axionbiosystems.com]
- 12. med.virginia.edu [med.virginia.edu]
Application Notes and Protocols: Tnik-IN-3 for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo use of Tnik-IN-3, a potent and orally active inhibitor of Traf2- and Nck-interacting protein kinase (TNIK). The provided data and methodologies are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound.
Overview of this compound
This compound is a selective inhibitor of TNIK, a kinase that plays a crucial role in the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is implicated in the development and progression of various cancers, particularly colorectal cancer.[1] this compound has demonstrated anti-proliferative and anti-tumor effects in both in vitro and in vivo models.[3][4] It also exhibits inhibitory activity against other kinases such as Flt4, Flt1, and DRAK1.[3][4]
In Vivo Dosage and Administration
The following table summarizes the recommended dosage and administration schedule for this compound in preclinical mouse models based on published efficacy studies.
| Parameter | Details | Reference |
| Animal Model | Six-week-old female NOD-SCID mice | [3] |
| Tumor Model | HCT116 human colorectal carcinoma xenograft | [3] |
| Dosage | 100-150 mg/kg | [3][4] |
| Administration Route | Oral (p.o.) | [3][4] |
| Frequency | Twice daily (b.i.d.) | [3][4] |
| Duration | 18 days | [3][4] |
| Observed Efficacy | Dose-dependent tumor growth inhibition. Significant suppression at 150 mg/kg. | [3][4] |
| Reported Toxicity | No significant weight loss or other noticeable side effects at 150 mg/kg. | [3][4] |
Signaling Pathway of TNIK in Wnt Signaling
TNIK is a key downstream component of the Wnt/β-catenin signaling pathway. It is involved in the transcriptional activation of Wnt target genes by phosphorylating T-cell factor 4 (TCF4). Inhibition of TNIK by this compound is expected to block this signaling cascade, leading to a reduction in the expression of genes that promote cancer cell proliferation and survival, such as AXIN2 and c-Myc.[1][3][4]
Experimental Protocol: In Vivo Efficacy Study
This protocol outlines a typical xenograft study to evaluate the anti-tumor efficacy of this compound.
Materials
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)
-
HCT116 human colorectal carcinoma cells
-
Six-week-old female NOD-SCID mice
-
Matrigel (or similar basement membrane matrix)
-
Sterile PBS
-
Standard animal housing and husbandry equipment
-
Calipers for tumor measurement
Experimental Workflow
Detailed Procedure
-
Cell Preparation: Culture HCT116 cells under standard conditions. On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow. Monitor tumor size using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Compound Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
On each treatment day, prepare the final dosing solution by diluting the stock in the oral gavage vehicle (e.g., 0.5% methylcellulose). The final concentration of DMSO should be kept low (e.g., <5%).
-
Administer this compound orally (p.o.) to the treatment group at the desired dose (e.g., 100 or 150 mg/kg) twice daily.
-
Administer an equivalent volume of the vehicle solution to the control group following the same schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the animals daily.
-
-
Study Termination and Analysis:
-
Continue the treatment for the planned duration (e.g., 18 days).[3][4]
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
Compare the tumor growth curves and final tumor weights between the vehicle and this compound treated groups to determine efficacy.
-
Formulation and Solubility
-
Solubility: this compound is soluble in DMSO at 50 mg/mL (129.06 mM).[3]
-
Storage: Store the powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[3]
-
In Vivo Formulation: For oral administration, a common formulation strategy involves creating a suspension in a vehicle such as 0.5% methylcellulose or a solution containing co-solvents like PEG300 and Tween 80. It is crucial to develop and validate a specific formulation based on the required dose and administration volume for the study.
These notes and protocols are intended to serve as a starting point. Researchers should optimize these methodologies based on their specific experimental goals and institutional guidelines for animal care and use.
References
- 1. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Wnt/beta-catenin | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
Preparing Tnik-IN-3 Stock and Working Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions and working concentrations of Tnik-IN-3, a potent and selective inhibitor of Traf2- and Nck-interacting kinase (TNIK). Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Introduction
This compound is a small molecule inhibitor targeting TNIK, a serine/threonine kinase integral to the Wnt signaling pathway.[1][2] Dysregulation of the Wnt pathway is implicated in various cancers, making TNIK a promising target for therapeutic development.[3][4][5] this compound has demonstrated inhibitory activity against TNIK with an IC50 of 0.026 μM and has also been shown to inhibit other kinases such as Flt4, Flt1, and DRAK1 at slightly higher concentrations.[6][] Accurate preparation of this compound solutions is the first critical step for in vitro and in vivo studies investigating its therapeutic potential.
This compound Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 387.41 g/mol | [6][8] |
| Formula | C₂₃H₁₈FN₃O₂ | [8] |
| Purity | >98% (typical) | [6][9] |
| Appearance | Solid | [8] |
Stock Solution Preparation
Objective: To prepare a high-concentration stock solution of this compound in a suitable solvent for long-term storage and subsequent dilution to working concentrations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (recommended)
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.8741 mg of this compound.
-
Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO to the 3.8741 mg of this compound.
-
Solubilization: this compound is highly soluble in DMSO, with a reported solubility of up to 83.33 mg/mL.[8][10] To ensure complete dissolution, vortex the solution vigorously. Sonication in an ultrasonic bath for a few minutes is recommended to aid dissolution.[6] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[11][12]
Storage and Stability:
| Condition | Duration | Reference |
| Powder at -20°C | Up to 3 years | [6] |
| In DMSO at -20°C | Up to 1 month | [11][13] |
| In DMSO at -80°C | Up to 6 months | [11][13] |
Working Solution Preparation
Objective: To dilute the concentrated this compound stock solution to the desired final concentration for use in various experimental assays.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium or assay buffer
-
Sterile dilution tubes
Protocol:
-
Pre-warming: Before use, gently thaw the frozen this compound stock solution aliquot and pre-warm it to 37°C.[6] It is also recommended to pre-warm the cell culture medium or buffer to 37°C to prevent precipitation of the compound upon dilution.[6]
-
Serial Dilution (Recommended): To achieve low micromolar or nanomolar working concentrations, it is advisable to perform serial dilutions. For instance, to prepare a 10 µM working solution from a 10 mM stock, first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in DMSO.
-
Final Dilution: Add the calculated volume of the this compound stock or intermediate dilution to the final volume of the pre-warmed cell culture medium or assay buffer. Mix thoroughly by gentle inversion or pipetting. For example, to make 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of medium.
-
Immediate Use: It is recommended to use the freshly prepared working solution immediately for experiments.
Recommended Working Concentrations:
The optimal working concentration of this compound will vary depending on the cell type and the specific assay. The following table provides a range of concentrations reported in the literature for various applications.
| Application | Cell Line(s) | Concentration Range | Reference |
| Cell Viability Assays | HCT116, DLD-1 | 0.1 - 100 µM | [11][14] |
| Colony Formation Assays | HCT116, DLD-1 | 2.5 - 40 µM | [11][14] |
| Cell Migration Assays | HCT116, DLD-1 | 5 - 20 µM | [11][14] |
| Western Blot (Wnt pathway) | HCT116 | 5 - 40 µM | [11] |
| Western Blot (JNK pathway) | HeLa | 5 - 20 µM | [11][14] |
Experimental Workflow
Caption: Workflow for this compound stock and working solution preparation.
TNIK Signaling Pathway
Traf2- and Nck-interacting kinase (TNIK) is a member of the germinal center kinase (GCK) family.[15] It plays a crucial role as an activator of the canonical Wnt signaling pathway.[3][15] In this pathway, TNIK interacts with and phosphorylates T-cell factor 4 (TCF4), a key transcription factor.[3] This phosphorylation event is essential for the transcription of Wnt target genes, which are involved in cell proliferation and survival.[1][3] TNIK also participates in the c-Jun N-terminal kinase (JNK) signaling pathway and is involved in regulating the actin cytoskeleton.[15]
Caption: Simplified TNIK signaling pathway in Wnt activation.
References
- 1. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. TNIK - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Traf2- and Nck-interacting kinase (TNIK) is involved in the anti-cancer mechanism of dovitinib in human multiple myeloma IM-9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openworks.mdanderson.org [openworks.mdanderson.org]
- 6. This compound | Wnt/beta-catenin | TargetMol [targetmol.com]
- 8. abmole.com [abmole.com]
- 9. This compound Supplier | CAS 2754265-25-1 | AOBIOUS [aobious.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound Datasheet DC Chemicals [dcchemicals.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Application Notes and Protocols for Cell Viability Assays with Tnik-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the effect of Tnik-IN-3, a potent and selective inhibitor of Traf2- and Nck-interacting kinase (TNIK), on the viability of cancer cell lines. The provided methodologies for MTT and CellTiter-Glo assays, along with data presentation and pathway diagrams, offer a comprehensive guide for researchers investigating the anti-proliferative effects of this compound.
Introduction to this compound and its Target
Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a crucial role in various cellular processes, most notably in the Wnt and c-Jun N-terminal kinase (JNK) signaling pathways.[1] Dysregulation of these pathways is frequently implicated in the development and progression of several cancers, particularly colorectal cancer.[1] TNIK has emerged as a promising therapeutic target, and inhibitors like this compound are being investigated for their anti-cancer properties. This compound is a potent and selective, orally active inhibitor of TNIK with an IC50 of 0.026 μM.[2]
Data Presentation: this compound Effects on Cell Viability
The anti-proliferative activity of this compound has been demonstrated in various cancer cell lines. The following tables summarize the quantitative data on cell viability following this compound treatment, as determined by the MTT assay.
Table 1: Anti-proliferative Activity of this compound in Colorectal Cancer Cell Lines
| Cell Line | Treatment Duration | This compound Concentration (µM) | % Cell Viability (Relative to Control) | IC50 (µM) |
| HCT116 | 3 days | 0.1 | ~90% | 4.26[2] |
| 1 | ~75% | |||
| 5 | ~50% | |||
| 10 | ~30% | |||
| 50 | ~10% | |||
| 100 | <5% | |||
| DLD-1 | 3 days | 0.1 | ~95% | 8.00[2] |
| 1 | ~85% | |||
| 10 | ~50% | |||
| 50 | ~20% | |||
| 100 | <10% |
Note: The percentage of cell viability is estimated based on the provided IC50 values and the typical sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental procedures, the following diagrams are provided in DOT language.
Signaling Pathways
Experimental Workflow
Experimental Protocols
The following are detailed protocols for performing MTT and CellTiter-Glo assays to assess the effect of this compound on cell viability.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HCT116 or DLD-1 cells
-
Complete growth medium (e.g., McCoy's 5A for HCT116, RPMI-1640 for DLD-1) with 10% FBS and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5%. Include a vehicle control (medium with the same concentration of DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by placing the plate on an orbital shaker for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.
Materials:
-
HCT116 or DLD-1 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed 5,000 cells per well in 80 µL of complete growth medium in an opaque-walled 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add 20 µL of the 5X concentrated this compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature.
-
Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
-
Lysis and Signal Stabilization:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Luminescence of treated cells / Luminescence of control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
These detailed protocols and application notes should provide a solid foundation for researchers to investigate the effects of this compound on cancer cell viability. Adherence to these methodologies will ensure reproducible and reliable results.
References
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Small Molecule Inhibition of TNIK
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traf2- and NCK-interacting kinase (TNIK) has emerged as a critical regulator in various cellular processes, most notably as a key component of the Wnt signaling pathway.[1][2] Its involvement in the proliferation and survival of cancer cells has positioned it as a promising therapeutic target.[3][4] This document provides a detailed comparative analysis of two primary methods for interrogating TNIK function: lentiviral-mediated short hairpin RNA (shRNA) knockdown and pharmacological inhibition using the small molecule Tnik-IN-3.
These application notes will delineate the mechanisms of action, provide detailed experimental protocols, present comparative quantitative data, and discuss the advantages and potential limitations of each approach. This information is intended to guide researchers in selecting the most appropriate method for their experimental objectives.
Mechanisms of Action
Lentiviral shRNA Knockdown of TNIK: This genetic approach utilizes a lentiviral vector to deliver a short hairpin RNA sequence specifically targeting the TNIK mRNA.[5] Once transduced into the host cell, the shRNA is processed by the cell's RNA interference (RNAi) machinery, leading to the degradation of the target TNIK mRNA.[6] This results in a stable and long-term suppression of TNIK protein expression.[5]
This compound Inhibition: this compound is a potent and selective small molecule inhibitor of TNIK's kinase activity.[7] It competitively binds to the ATP-binding pocket of the TNIK kinase domain, thereby preventing the phosphorylation of its downstream substrates, such as TCF4.[7][8] This inhibition of kinase function disrupts the downstream signaling cascade without affecting the overall expression level of the TNIK protein.
Quantitative Data Presentation
The following tables summarize quantitative data gathered from various studies on the effects of TNIK knockdown and inhibition. It is important to note that this data is compiled from different studies and experimental conditions may vary.
Table 1: Effects of Lentiviral shRNA Knockdown of TNIK on Cancer Cell Lines
| Cell Line | Assay | Observed Effect | Efficacy | Reference |
| DLD1 (Colorectal Cancer) | TCF/LEF Reporter Assay | Suppression of transcriptional activity | Significant reduction | [9] |
| HCT-116 (Colorectal Cancer) | TCF/LEF Reporter Assay | Suppression of transcriptional activity | Significant reduction | [9] |
| DLD1 (Colorectal Cancer) | Cell Proliferation Assay | Inhibition of cell proliferation | Marked suppression | [9] |
| HCT-116 (Colorectal Cancer) | Cell Proliferation Assay | Inhibition of cell proliferation | Marked suppression | [9] |
| DLD1 (Colorectal Cancer) | Colony Formation Assay | Inhibition of colony formation | Significant reduction | [9] |
| HCT-116 (Colorectal Cancer) | Colony Formation Assay | Inhibition of colony formation | Significant reduction | [9] |
| SW480 (Colon Cancer) | Apoptosis Assay | Induction of intrinsic apoptosis | Activation of caspase-9 and PARP-1 | [2] |
| Lung Adenocarcinoma Cells | Cell Growth and Movement | Inhibition of cell growth and movement | p < 0.01 | [10] |
Table 2: Effects of this compound Inhibition on Cancer Cell Lines
| Cell Line | Assay | IC50 Value | Reference |
| HCT116 (Colorectal Cancer) | Cell Viability (MTT Assay, 3 days) | 4.26 μM | [7] |
| DLD-1 (Colorectal Cancer) | Cell Viability (MTT Assay, 3 days) | 8.00 μM | [7] |
| HCT116 (Colorectal Cancer) | Colony Formation (10 days) | Dose-dependent inhibition (2.5-40 μM) | [7] |
| DLD-1 (Colorectal Cancer) | Colony Formation (10 days) | Dose-dependent inhibition (2.5-40 μM) | [7] |
| HCT116 (Colorectal Cancer) | Cell Migration (48 h) | Inhibition observed (5-20 μM) | [7] |
| DLD-1 (Colorectal Cancer) | Cell Migration (48 h) | Inhibition observed (5-20 μM) | [7] |
Table 3: Off-Target Kinase Inhibition Profile of this compound
| Kinase | IC50 (μM) |
| TNIK | 0.026 |
| Flt4 | 0.030 |
| Flt1 | 0.191 |
| DRAK1 | 0.411 |
| Aurora-A | 0.517 |
| GCK | 3.657 |
| MLK3 | 4.552 |
Data compiled from MedchemExpress and TargetMol product datasheets.[7][11]
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of TNIK in Adherent Cells
This protocol outlines the steps for generating stable TNIK knockdown in adherent cancer cell lines.
Materials:
-
HEK293T cells (for lentivirus production)
-
Target adherent cancer cell line (e.g., HCT116, DLD1)
-
Lentiviral vector containing a validated shRNA sequence targeting human TNIK (and a non-targeting scramble shRNA control)
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Polybrene
-
Puromycin
-
6-well and 96-well cell culture plates
-
Western blot reagents and anti-TNIK antibody for validation
Procedure:
Day 1: Seeding HEK293T Cells for Transfection
-
Seed 2 x 10^6 HEK293T cells per well in a 6-well plate in 2 mL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2. Cells should be 70-80% confluent at the time of transfection.
Day 2: Lentivirus Production
-
In separate tubes, prepare the DNA-lipid complexes for transfection according to the manufacturer's protocol. For each well, combine the TNIK-shRNA plasmid (or scramble control), psPAX2, and pMD2.G.
-
Add the transfection reagent to the DNA mixture, incubate as recommended, and then add the complex to the HEK293T cells.
-
Incubate for 4-6 hours at 37°C, then replace the medium with fresh complete growth medium.
-
Incubate for 48-72 hours to allow for viral particle production.
Day 4-5: Viral Harvest and Transduction of Target Cells
-
Harvest the lentiviral supernatant from the HEK293T cells and filter it through a 0.45 μm filter to remove cell debris. The virus can be used immediately or stored at -80°C.
-
On the day before transduction, seed the target cancer cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.[12][13]
-
On the day of transduction, remove the medium from the target cells and replace it with fresh medium containing Polybrene (typically 4-8 µg/mL).
-
Add the desired amount of lentiviral supernatant to the cells. It is recommended to perform a titration to determine the optimal multiplicity of infection (MOI).
-
Incubate overnight at 37°C.
Day 6 onwards: Selection and Validation
-
After 18-24 hours, replace the virus-containing medium with fresh complete growth medium.
-
After another 24-48 hours, begin selection by adding puromycin to the medium. The optimal concentration of puromycin must be determined empirically for each cell line (typically 1-10 µg/mL).[14]
-
Replace the medium with fresh puromycin-containing medium every 3-4 days.
-
After 7-10 days of selection, expand the surviving puromycin-resistant cell pools.
-
Validate the knockdown of TNIK protein expression by Western blot analysis, comparing the TNIK-shRNA transduced cells to the scramble shRNA control cells.[6]
Protocol 2: In Vitro Inhibition of TNIK with this compound
This protocol describes the treatment of adherent cancer cells with the small molecule inhibitor this compound.
Materials:
-
Target adherent cancer cell line (e.g., HCT116, DLD1)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Complete growth medium
-
96-well, 24-well, or 6-well cell culture plates
-
Reagents for downstream assays (e.g., MTT for viability, crystal violet for colony formation, lysis buffer for Western blot)
Procedure:
1. Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
2. Cell Seeding:
-
Seed the target cancer cells in the desired plate format at a density appropriate for the duration of the experiment and the specific assay.
-
Incubate overnight at 37°C, 5% CO2 to allow cells to attach.
3. Treatment with this compound:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare a series of dilutions of this compound in complete growth medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and assay (e.g., ranging from 0.1 µM to 100 µM).[7] A DMSO-only control (vehicle control) must be included.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 48 hours for migration assays, 3 days for viability assays, 10 days for colony formation assays).[7]
4. Downstream Analysis:
-
Following the incubation period, perform the desired downstream assays to assess the effects of this compound on cell phenotype.
-
For example, perform an MTT assay to measure cell viability, a crystal violet staining assay to quantify colony formation, or Western blot analysis to examine the phosphorylation status of downstream targets of TNIK.
Visualization of Pathways and Workflows
Caption: TNIK's role in the canonical Wnt signaling pathway.
Caption: Workflow for TNIK knockdown using lentiviral shRNA.
References
- 1. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 2. Enormous influence of TNIK knockdown on intracellular signals and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emergence of TNIK inhibitors in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. comparative-assessment-of-sirna-and-shrna-off-target-effects-what-is-slowing-clinical-development - Ask this paper | Bohrium [bohrium.com]
- 6. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound | Wnt/beta-catenin | TargetMol [targetmol.com]
- 12. d4ip4htw9ha4u.cloudfront.net [d4ip4htw9ha4u.cloudfront.net]
- 13. scbt.com [scbt.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Tnik-IN-3: Application Notes and Protocols for Studying Epithelial-Mesenchymal Transition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epithelial-Mesenchymal Transition (EMT) is a dynamic cellular process implicated in embryonic development, wound healing, and pathological conditions, most notably in cancer metastasis and fibrosis. A key regulator of these processes is the Traf2- and Nck-interacting kinase (TNIK). TNIK, a serine/threonine kinase, is a critical component of the Wnt signaling pathway and has been shown to be involved in the crosstalk with TGF-β signaling, both of which are central to the induction of EMT.[1][2][3] Tnik-IN-3 is a potent and selective inhibitor of TNIK, offering a valuable chemical tool to investigate the role of TNIK in EMT and to explore its therapeutic potential.[4]
These application notes provide a comprehensive overview of the use of this compound in studying EMT, including its mechanism of action, quantitative data, and detailed protocols for key experiments.
Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of TNIK.[4] TNIK is a downstream effector of the Wnt signaling pathway, where it phosphorylates T-cell factor 4 (TCF4), a transcription factor that, in complex with β-catenin, drives the expression of Wnt target genes.[5][6][7][8] Many of these target genes are involved in cell proliferation, migration, and the expression of mesenchymal markers. By inhibiting TNIK, this compound is expected to suppress the transcription of these genes, thereby impeding the cellular changes associated with EMT.
Furthermore, TNIK is implicated in the TGF-β signaling pathway, a potent inducer of EMT.[2][3][9] TGF-β signaling activates Smad transcription factors, which can cooperate with the Wnt pathway to drive EMT. Therefore, inhibition of TNIK by this compound can potentially attenuate EMT driven by both Wnt and TGF-β signaling pathways.
Quantitative Data
The following tables summarize the key quantitative data for this compound and other relevant TNIK inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [4]
| Kinase | IC50 (µM) |
| Tnik | 0.026 |
| Flt4 | 0.030 |
| Flt1 | 0.191 |
| DRAK1 | 0.411 |
| Aurora-A | 0.517 |
| GCK | 3.657 |
| MLK3 | 4.552 |
Table 2: Cellular Activity of this compound [4]
| Cell Line | Assay | IC50 / Effect | Treatment Conditions |
| HCT116 | Cell Viability | 4.26 µM | 72 hours |
| DLD-1 | Cell Viability | 8.00 µM | 72 hours |
| HCT116 | Colony Formation | Dose-dependent inhibition | 2.5-40 µM, 10 days |
| DLD-1 | Colony Formation | Dose-dependent inhibition | 2.5-40 µM, 10 days |
| HCT116 | Cell Migration | Inhibition | 5-20 µM, 48 hours |
| DLD-1 | Cell Migration | Inhibition | 5-20 µM, 48 hours |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in EMT
Caption: this compound inhibits TNIK, blocking Wnt and TGF-β induced EMT.
General Experimental Workflow for Studying this compound Effects on EMT
Caption: Workflow for assessing this compound's impact on EMT.
Experimental Protocols
Note: These protocols are generalized and should be optimized for your specific cell line and experimental conditions.
Western Blot Analysis of EMT Markers
Objective: To determine the effect of this compound on the protein expression levels of epithelial (E-cadherin) and mesenchymal (N-cadherin, Vimentin, Snail, Slug) markers.
Materials:
-
Epithelial cells (e.g., A549, MCF-10A)
-
Complete cell culture medium
-
TGF-β1 (or other EMT inducer)
-
This compound (dissolved in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-Snail, anti-Slug, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.
-
Induce EMT by treating with an appropriate concentration of TGF-β1 (e.g., 5-10 ng/mL) for 24-72 hours.
-
Co-treat cells with varying concentrations of this compound (e.g., 0.1 - 10 µM) or vehicle (DMSO) for the duration of the EMT induction.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensities and normalize to the loading control.
Immunofluorescence Staining of EMT Markers
Objective: To visualize the effect of this compound on the localization and expression of EMT markers and cell morphology.
Materials:
-
Cells cultured on glass coverslips in 24-well plates
-
Treatment reagents as in the Western Blot protocol
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA, 22.52 mg/mL glycine in PBST)
-
Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Protocol:
-
Cell Culture and Treatment: Follow steps 1-3 from the Western Blot protocol, using cells grown on coverslips.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
-
Blocking and Staining:
-
Wash with PBS.
-
Block with blocking solution for 30 minutes.
-
Incubate with primary antibodies in blocking solution overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies and DAPI in blocking solution for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash with PBS.
-
Mount coverslips onto glass slides using mounting medium.
-
Image using a fluorescence or confocal microscope.
-
Cell Migration Assay (Transwell Assay)
Objective: To assess the effect of this compound on the migratory capacity of cells.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Crystal Violet staining solution or a fluorescent dye (e.g., DAPI)
Protocol:
-
Cell Preparation: Culture cells to sub-confluency. Pre-treat cells with this compound or vehicle for 24 hours.
-
Harvest cells and resuspend in serum-free medium containing this compound or vehicle.
-
Assay Setup:
-
Add medium with chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell insert into the well.
-
Seed the pre-treated cells (e.g., 5 x 10^4 cells) in serum-free medium into the upper chamber of the insert.
-
-
Incubation: Incubate for 12-48 hours (time to be optimized for the cell line) at 37°C.
-
Staining and Counting:
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol or PFA.
-
Stain with Crystal Violet or a fluorescent dye.
-
Wash and air dry the inserts.
-
-
Analysis: Count the number of migrated cells in several random fields of view under a microscope. For fluorescently stained cells, imaging and quantification can be performed.
Disclaimer: this compound is for research use only and is not for human or veterinary use. The information provided here is intended to serve as a guide and should be adapted to specific experimental needs.
References
- 1. TNIK Antibody | Cell Signaling Technology [cellsignal.com]
- 2. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jatrorrhizine inhibits mammary carcinoma cells by targeting TNIK mediated Wnt/β-catenin signalling and epithelial-mesenchymal transition (EMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel aminothiazole KY-05009 with potential to inhibit Traf2- and Nck-interacting kinase (TNIK) attenuates TGF-β1-mediated epithelial-to-mesenchymal transition in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tnik-IN-3 solubility issues and how to resolve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Tnik-IN-3, with a focus on resolving common solubility challenges.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound.
Q1: What is the recommended solvent for dissolving this compound?
The universally recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4]
Q2: I am having difficulty dissolving this compound in DMSO. What steps can I take?
If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Use Fresh, High-Quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This moisture can significantly decrease the solubility of compounds.[2][5] Always use newly opened or properly stored anhydrous DMSO.
-
Apply Sonication: Sonication is recommended to facilitate the dissolution of this compound in DMSO.[1][2]
-
Gentle Warming: Gently warming the solution may aid dissolution. However, prolonged exposure to high temperatures should be avoided to prevent potential compound degradation.
-
Ensure Adequate Vortexing: Mix the solution thoroughly by vortexing to ensure the compound is fully dispersed.
Q3: What is the maximum soluble concentration of this compound in DMSO?
Reported solubility in DMSO varies slightly between suppliers, ranging from 50 mg/mL to 83.33 mg/mL.[1][2] For practical purposes, preparing a stock solution within this range, such as 50 mg/mL, is a reliable starting point.
Q4: My this compound solution precipitates when I add it to my aqueous cell culture medium. How can I resolve this?
Precipitation in aqueous solutions is a common challenge with hydrophobic compounds dissolved in DMSO. To mitigate this:
-
Prepare Intermediate Dilutions: It is advisable to first dilute your high-concentration DMSO stock solution to a lower concentration with more DMSO before adding it to your aqueous medium.[1]
-
Stepwise Addition: Add the diluted inhibitor solution to your buffer or cell culture medium gradually while gently mixing. This helps to disperse the compound more effectively.
-
Limit Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced toxicity and to reduce the likelihood of precipitation.
Q5: How should I prepare this compound for in vivo animal studies?
A commonly used formulation for in vivo administration involves a multi-component vehicle. One suggested protocol is to first dissolve this compound in DMSO, then mix it with PEG300 and Tween 80, and finally add Saline or PBS.[1][6] A detailed protocol is provided in the "Experimental Protocols" section.
Q6: What are the recommended storage conditions for this compound powder and solutions?
Proper storage is crucial for maintaining the stability and activity of this compound:
-
Powder: Store at -20°C for long-term stability (up to 3 years).[2][3]
-
In Solvent (DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C for up to 6 months to a year.[2][3]
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in DMSO from various sources.
| Solvent | Reported Concentration (mg/mL) | Reported Concentration (Molar) | Source/Supplier |
| DMSO | 50 mg/mL | 129.06 mM | TargetMol[1] |
| DMSO | 83.33 mg/mL | 215.10 mM | MedchemExpress[2] |
| DMSO | 83.33 mg/mL | Not Specified | AbMole BioScience[3] |
Note: The molar concentration is calculated based on the molecular weight of this compound (387.41 g/mol ).
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, you would need 3.874 mg of this compound.
-
Add DMSO: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Facilitate Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial for several minutes until the solution is clear.[1][2]
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C.[2][3]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thaw Stock Solution: Thaw a single aliquot of your high-concentration this compound stock solution.
-
Intermediate Dilution: Prepare an intermediate dilution of your stock solution in DMSO. For example, if your stock is 10 mM and your final desired concentration in the assay is 10 µM, you could prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.
-
Final Dilution: Add the required volume of the intermediate stock to your pre-warmed cell culture medium or assay buffer. For a final concentration of 10 µM from a 1 mM intermediate stock, you would perform a 1:100 dilution (e.g., add 10 µL of the 1 mM stock to 990 µL of medium). Add the DMSO solution dropwise while gently agitating the medium to ensure rapid dispersion and prevent precipitation.
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in your assay is below the tolerance level for your specific cell line, typically <0.5%.
Protocol 3: Recommended Formulation for In Vivo Studies
This protocol is based on a method described for similar compounds and provides a clear solution for administration.[1][6]
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation (for a 1 mL final volume):
-
Take 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until clear.
-
Add 450 µL of sterile Saline or PBS to reach a final volume of 1 mL. Mix thoroughly.
-
-
Final Concentration: This procedure results in a final this compound concentration of 2.5 mg/mL. The dosage for the animal model should be calculated based on this concentration.
Visualizations
Signaling Pathway
Caption: Role of TNIK in the Wnt/β-catenin signaling pathway and its inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for preparing this compound solutions.
Troubleshooting Logic
Caption: Troubleshooting decision tree for this compound solubility issues in DMSO.
References
Optimizing Tnik-IN-3 Concentration for Cell Culture Experiments: A Technical Support Guide
Troubleshooting and FAQs
This section addresses common challenges and questions that may arise during the use of Tnik-IN-3.
| Question | Answer |
| My this compound is not dissolving properly. What should I do? | This compound is soluble in DMSO.[1][2][3] For optimal dissolution, it is recommended to first prepare a stock solution in DMSO. Sonication may be used to aid dissolution.[1] When preparing working concentrations in aqueous media, it is advisable to first dilute the DMSO stock solution in a stepwise manner before adding it to your cell culture medium to prevent precipitation.[1] Pre-warming both the stock solution and the culture medium to 37°C can also help avoid precipitation.[1] |
| What is the recommended storage condition for this compound? | For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[2][4] Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][4] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] |
| I am not observing the expected effect on my cells. What could be the reason? | Several factors could contribute to this. First, verify the optimal concentration and incubation time for your specific cell line, as sensitivity to this compound can vary.[1] Ensure that the inhibitor was properly dissolved and that the final DMSO concentration in your culture medium is not exceeding a non-toxic level (typically <0.5%). You may also need to confirm the expression level of TNIK in your cell line, as cells with higher TNIK expression may be more sensitive to the inhibitor.[5] |
| What are the known off-target effects of this compound? | While this compound is a potent inhibitor of TNIK, it has been shown to inhibit other kinases at higher concentrations. These include Flt4, Flt1, DRAK1, Aurora-A, GCK, and MLK3.[1][4][6][7] It is important to consider these potential off-target effects when interpreting your data, especially when using higher concentrations of the inhibitor. |
| At what concentration should I start my dose-response experiments? | Based on published data, a good starting point for dose-response experiments would be in the range of 0.1 µM to 100 µM.[4] The IC50 values for cell viability in HCT116 and DLD-1 cells after 3 days of treatment were reported to be 4.26 µM and 8.00 µM, respectively.[1][4] For other assays such as colony formation and cell migration, concentrations between 2.5 µM and 40 µM have been used.[1][4] |
Quantitative Data Summary
The following tables summarize the reported inhibitory activity and cellular effects of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (µM) |
| TNIK | 0.026 [1][4][6][7] |
| Flt4 | 0.030[1][4][6][7] |
| Flt1 | 0.191[1][4][6][7] |
| DRAK1 | 0.411[1][4][7] |
| Aurora-A | 0.517[1][4] |
| GCK | 3.657[1][4] |
| MLK3 | 4.552[1][4] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect (IC50) |
| HCT116 | Cell Viability (MTT) | 0.1 - 100 µM | 3 days | 4.26 µM[1][4] |
| DLD-1 | Cell Viability (MTT) | 0.1 - 100 µM | 3 days | 8.00 µM[1][4] |
| HCT116 | Colony Formation | 2.5 - 40 µM | 10 days | Dose-dependent inhibition[1][4] |
| DLD-1 | Colony Formation | 2.5 - 40 µM | 10 days | Dose-dependent inhibition[1][4] |
| HCT116 | Cell Migration | 5 - 20 µM | 48 hours | Inhibition of migration[1][4] |
| DLD-1 | Cell Migration | 5 - 20 µM | 48 hours | Inhibition of migration[1][4] |
| Hela | JNK1/2 Phosphorylation | 5 - 20 µM | 48 hours | Significant suppression[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
-
Cell Lysis: Plate and treat cells with the desired concentrations of this compound for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-JNK, total JNK, β-catenin, c-Myc, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
Visualizations
The following diagrams illustrate key concepts related to this compound.
References
- 1. This compound | Wnt/beta-catenin | TargetMol [targetmol.com]
- 2. abmole.com [abmole.com]
- 3. This compound Supplier | CAS 2754265-25-1 | AOBIOUS [aobious.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|CAS 2754265-25-1|DC Chemicals [dcchemicals.com]
Tnik-IN-3 stability in different solvents and media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tnik-IN-3 in various solvents and media. This guide aims to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
To ensure the integrity of this compound, it is crucial to adhere to the recommended storage conditions. While specific stability data in a wide range of solvents is limited, general guidelines from suppliers provide a starting point.
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 3 years |
| In DMSO | -80°C | Up to 6 months[1][2] |
| In DMSO | -20°C | Up to 1 month[1][2] |
2. How should I prepare stock solutions of this compound?
The most common solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][3] It is highly soluble in DMSO, with concentrations of 50 mg/mL (129.06 mM) and 83.33 mg/mL being reported.[2][3]
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.874 mg of this compound (Molecular Weight: 387.41 g/mol ) in 1 mL of DMSO.
-
Solubilization: If necessary, sonication or gentle warming (not exceeding 45°C) can aid in complete dissolution.[3]
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage or -20°C for short-term storage.[2]
3. I observed precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. What should I do?
This is a common issue known as "salting out," where a compound soluble in an organic solvent precipitates upon dilution into an aqueous medium.
Troubleshooting Steps:
-
Pre-warm solutions: Before dilution, pre-warm both the DMSO stock solution and the aqueous buffer to 37°C to minimize precipitation caused by temperature differences.[3]
-
Stepwise dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Increase final DMSO concentration: A slightly higher final concentration of DMSO in your working solution (e.g., 0.5% - 1%) may help maintain solubility. However, always consider the tolerance of your experimental system to DMSO.
-
Use of surfactants: For certain applications, the inclusion of a small amount of a biocompatible surfactant, such as Tween 80 or Pluronic F-68, in the aqueous medium can improve the solubility of hydrophobic compounds.
-
Sonication: If precipitation occurs, gentle sonication of the final diluted solution may help to redissolve the compound.[3]
4. How can I assess the stability of this compound in my specific experimental conditions (e.g., cell culture medium, specific buffer)?
General Experimental Workflow:
Caption: General workflow for assessing this compound stability in experimental media.
Troubleshooting Guide for Stability Issues
Issue: Loss of this compound activity in my experiment.
| Possible Cause | Recommended Action |
| Degradation in Aqueous Solution | Perform a time-course stability study in your specific buffer or medium using HPLC or LC-MS to determine the rate of degradation. Prepare fresh solutions immediately before use. |
| Adsorption to Labware | Use low-adsorption plasticware (e.g., polypropylene) or silanized glassware. Include a control to assess recovery from the labware. |
| Photodegradation | Protect solutions from light by using amber vials or covering containers with aluminum foil. Conduct experiments under subdued lighting if possible. |
| Oxidation | If the buffer system is prone to generating reactive oxygen species, consider degassing the buffer or adding an antioxidant (if compatible with the experiment). |
| Incorrect Storage | Ensure stock solutions are stored at the recommended temperature (-80°C for long-term) and that aliquots are single-use to avoid freeze-thaw cycles.[2] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[4][5] This information is crucial for developing stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to 105°C for 24 hours.
-
Photodegradation: Expose a solution of this compound (e.g., in methanol) to UV light (254 nm) and visible light for a defined period.
3. Sample Analysis:
-
At the end of the stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC-UV or LC-MS method.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Calculate the percentage of degradation.
-
Identify and characterize any significant degradation products using mass spectrometry.
Signaling Pathways and Degradation
Potential Degradation Pathways
While specific degradation pathways for this compound have not been published, small molecules with similar functional groups can undergo predictable degradation.
References
Tnik-IN-3 Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results in experiments involving Tnik-IN-3. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Suboptimal or No Inhibition of Wnt Signaling
-
Question: I am not observing the expected decrease in Wnt target gene expression (e.g., AXIN2, c-Myc) after treating my cells with this compound. What could be the reason?
-
Answer: Several factors could contribute to this. Please consider the following troubleshooting steps:
-
Inhibitor Concentration and Activity:
-
Concentration: Ensure you are using an appropriate concentration of this compound. For inhibition of Wnt target genes like AXIN2 and c-Myc in HCT116 cells, effective concentrations have been reported in the range of 5-40 μM for a 48-hour treatment.[1] For cell viability assays in HCT116 and DLD-1 cells, IC50 values are 4.26 μM and 8.00 μM, respectively, after 3 days of incubation.[1]
-
Activity: Verify the integrity of your this compound stock. Improper storage can lead to degradation. Stock solutions in DMSO should be stored at -20°C for up to 1 month or -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles.[2]
-
-
Cell Line Specificity: The effect of this compound can be cell-line dependent. Confirm that your cell line has an active canonical Wnt signaling pathway.
-
Experimental Protocol: Review your experimental timeline. The inhibition of Wnt target genes has been observed after 48 hours of treatment.[1] Shorter incubation times may not be sufficient.
-
Solubility Issues: this compound is soluble in DMSO.[3] When preparing your working solution in aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects and ensure the compound remains in solution. Precipitation of the inhibitor can occur when directly adding a concentrated DMSO stock to aqueous media.[3] It is recommended to perform serial dilutions in DMSO first before adding to the final aqueous solution.[3]
-
Issue 2: High Cell Toxicity or Unexpected Off-Target Effects
-
Question: I am observing significant cell death at concentrations where I expect to see specific Wnt inhibition, or I suspect off-target effects. How can I address this?
-
Answer: this compound, while potent against TNIK, does have known off-target activities that could contribute to toxicity or unexpected phenotypes.
-
Dose-Response Analysis: Perform a careful dose-response experiment to determine the optimal concentration that inhibits Wnt signaling with minimal toxicity in your specific cell line.
-
Off-Target Kinase Inhibition: this compound can inhibit other kinases, which may lead to off-target effects.[1][4] Consider the potential impact of inhibiting these other kinases in your experimental system.
-
Control Experiments: To distinguish between on-target and off-target effects, consider using a structurally related but inactive control compound if available. Additionally, complementing your inhibitor studies with a genetic approach, such as siRNA or shRNA-mediated knockdown of TNIK, can help confirm that the observed phenotype is due to TNIK inhibition.[5]
-
Issue 3: Inconsistent Results Across Experiments
-
Question: My results with this compound vary significantly between experiments. What are the potential sources of this variability?
-
Answer: Inconsistent results can stem from several factors related to reagent handling and experimental setup.
-
Inhibitor Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. The stability of this compound in aqueous cell culture media over extended periods (e.g., several days) may be limited.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density, passage number, and media composition. The activation state of the Wnt pathway can be influenced by cell density.
-
Assay Variability: Ensure that the assays used to measure Wnt signaling (e.g., qPCR for target genes, reporter assays) are performed consistently and with appropriate controls.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration/IC50 | Incubation Time | Observed Effect | Citation |
| Cell Viability (IC50) | HCT116 | 4.26 μM | 3 days | Inhibition of cell viability | [1] |
| Cell Viability (IC50) | DLD-1 | 8.00 μM | 3 days | Inhibition of cell viability | [1] |
| Colony Formation | HCT116, DLD-1 | 2.5-40 μM | 10 days | Dose-dependent inhibition | [1] |
| Cell Migration | HCT116, DLD-1 | 5-20 μM | 48 hours | Inhibition of migration | [1] |
| Wnt Target Gene Expression | HCT116 | 5-40 μM | 48 hours | Inhibition of AXIN2 and c-Myc | [1] |
| Protein Expression | HCT116 | 5-40 μM | 48 hours | Inhibition of LRP5 and LRP6 | [1] |
| JNK1/2 Phosphorylation | HeLa | 5-20 μM | 48 hours | Suppression of phosphorylation | [1] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (μM) | Citation |
| TNIK | 0.026 | [1][4][6] |
| Flt4 | 0.030 | [1][4][6] |
| Flt1 | 0.191 | [1][4][6] |
| DRAK1 | 0.411 | [1][4][6] |
| Aurora-A | 0.517 | [1] |
| GCK | 3.657 | [1] |
| MLK3 | 4.552 | [1] |
Experimental Protocols
Protocol 1: In Vitro Wnt Signaling Inhibition Assay
-
Cell Seeding: Plate cells (e.g., HCT116) in a suitable format (e.g., 6-well plate) and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 20, 40 μM). Ensure the final DMSO concentration is consistent across all treatments and is below 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 48 hours).
-
Analysis:
-
RNA Extraction and qPCR: Harvest the cells, extract total RNA, and perform quantitative real-time PCR (qPCR) to measure the expression levels of Wnt target genes (e.g., AXIN2, MYC). Use appropriate housekeeping genes for normalization.
-
Western Blot: Lyse the cells and perform Western blot analysis to assess the protein levels of Wnt pathway components (e.g., LRP5, LRP6) and downstream targets.
-
Mandatory Visualizations
Caption: this compound inhibits the canonical Wnt signaling pathway by targeting TNIK.
Caption: A general experimental workflow for using this compound.
Caption: A decision tree for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound | Wnt/beta-catenin | TargetMol [targetmol.com]
- 4. This compound|CAS 2754265-25-1|DC Chemicals [dcchemicals.com]
- 5. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
How to minimize Tnik-IN-3 toxicity in animal studies
Technical Support Center: Tnik-IN-3
Disclaimer: Tnik-IN--3 is a hypothetical compound developed for illustrative purposes within this technical support guide. The information, data, and protocols provided are based on general principles of preclinical toxicology for kinase inhibitors and are not derived from actual studies of a compound with this designation.
This compound is a potent and selective inhibitor of TRAF2 and NCK-interacting kinase (TNIK). TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway, which is vital for cell growth and differentiation.[1][2] Dysregulation of the Wnt pathway is implicated in various cancers, making TNIK an attractive therapeutic target.[1][3] this compound is designed to block this pathway by inhibiting the kinase activity of TNIK, thereby preventing the phosphorylation of its downstream targets.[1]
While targeted in its action, this compound, like many kinase inhibitors, can exhibit off-target effects or on-target toxicities in preclinical animal models.[4][5] This guide provides answers to frequently asked questions and troubleshooting strategies to help researchers minimize and manage these toxicities during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the common toxicities observed with this compound in animal studies?
A1: Based on the known roles of kinases in cellular function, common toxicities associated with kinase inhibitors like this compound can include:
-
Gastrointestinal (GI) Toxicity: Diarrhea, weight loss, and nausea are common.[6]
-
Hepatotoxicity: Elevation of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST).[6]
-
Hematological Toxicity: Including cytopenias (reduced blood cell counts).[6]
-
Cardiovascular Effects: Potential for effects on heart function.[7][8]
Monitoring for these potential toxicities is a critical component of preclinical safety assessment.[9][10]
Q2: How do I determine the Maximum Tolerated Dose (MTD) for this compound?
A2: The Maximum Tolerated Dose (MTD) is the highest dose that does not cause unacceptable side effects or overt toxicity over a specified period.[11][12] An MTD study is essential for selecting doses for subsequent efficacy studies.[11] A typical approach involves a dose escalation study in a small number of animals.[12][13]
For a detailed methodology, refer to the Experimental Protocols section for a sample MTD study design.
Q3: What is a recommended starting dose for efficacy studies?
A3: The starting dose for efficacy studies should be at or below the determined MTD. It is often guided by the dose levels that showed target engagement or anti-tumor activity in preliminary studies, without causing significant toxicity. A common practice is to use a fraction of the MTD, such as 50% or 75%, as the initial dose in efficacy models.
Q4: How can I mitigate gastrointestinal (GI) toxicity observed with this compound?
A4: If you observe GI toxicity, consider the following strategies:
-
Dose Reduction: Lowering the dose is the most straightforward approach.
-
Formulation Optimization: The formulation vehicle can significantly impact tolerability. For poorly soluble compounds like many kinase inhibitors, lipid-based formulations or the use of solubilizing excipients can sometimes improve absorption and reduce local GI irritation.[14][15][16]
-
Dosing Schedule Modification: Splitting the daily dose or dosing on an intermittent schedule (e.g., 5 days on, 2 days off) may improve tolerability while maintaining therapeutic exposure.
Q5: What biomarkers should I monitor for this compound toxicity?
A5: Key biomarkers to monitor include:
-
Clinical Observations: Daily monitoring of body weight, food and water intake, and clinical signs of distress (e.g., lethargy, ruffled fur).
-
Clinical Pathology:
-
Hematology: Complete blood counts (CBC) to assess for effects on red blood cells, white blood cells, and platelets.
-
Clinical Chemistry: Measurement of liver enzymes (ALT, AST), bilirubin, and kidney function markers (BUN, creatinine).
-
-
Histopathology: Microscopic examination of key organs (liver, GI tract, bone marrow, heart) at the end of the study to identify any tissue damage.
Troubleshooting Guides
Guide 1: Investigating Unexpected Morbidity or Mortality
If you encounter unexpected animal morbidity or mortality during a study, a systematic investigation is crucial.
Immediate Steps:
-
Halt Dosing: Stop dosing in the affected cohort to prevent further losses.
-
Necropsy: Perform a gross necropsy on the deceased animal(s) immediately to look for obvious signs of toxicity (e.g., organ discoloration, GI abnormalities).
-
Sample Collection: Collect tissues for histopathology and blood for analysis if possible.
Follow-up Actions:
-
Review Dosing and Formulation: Double-check all calculations, compound concentrations, and the stability of the dosing formulation.
-
Assess Clinical Signs: Review the clinical observation records for any preceding signs of toxicity in the affected animals.
-
Consult a Veterinarian: A pathologist or veterinarian can provide critical insights into the potential cause of death.
Guide 2: Managing Elevated Liver Enzymes
Elevated liver enzymes (transaminitis) are a common finding with kinase inhibitors.[6]
Initial Observation (e.g., >3x Upper Limit of Normal):
-
Confirm the Finding: Repeat the blood analysis to rule out sample- or assay-related errors.
-
Monitor Closely: Increase the frequency of monitoring for the affected animals.
-
Consider a Dose Reduction: If the elevation is significant and persistent, a dose reduction in subsequent cohorts may be warranted.
Persistent or Severe Elevation:
-
Dose Interruption: A temporary cessation of dosing may allow for recovery.
-
Histopathology: At the end of the study, ensure a thorough histopathological evaluation of the liver is conducted to understand the nature of the injury.
-
Investigate Off-Target Effects: The toxicity may be due to the inhibition of other kinases.[4][17] In silico or in vitro kinase profiling can help identify potential off-target liabilities.
Quantitative Data Summary
The following tables represent illustrative data from a hypothetical dose-range finding study for this compound in mice.
Table 1: Summary of a 7-Day Dose-Range Finding Study in Mice
| Dose Group (mg/kg, oral, daily) | N | Mean Body Weight Change (%) | Key Clinical Observations | Mortality |
| Vehicle Control | 5 | +5.2% | No abnormal findings | 0/5 |
| 30 | 5 | +1.5% | No abnormal findings | 0/5 |
| 100 | 5 | -8.3% | Mild lethargy, soft stools | 0/5 |
| 300 | 5 | -18.5% | Significant lethargy, diarrhea, ruffled fur | 2/5 |
Based on this data, the MTD was estimated to be around 100 mg/kg.
Table 2: Illustrative Pharmacokinetic (PK) and Pharmacodynamic (PD) Data
| Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | p-TCF4 (% inhibition) |
| 30 | 450 | 2,100 | 45% |
| 100 | 1,800 | 12,500 | 85% |
p-TCF4 (phosphorylated T-cell factor 4) is a hypothetical downstream biomarker of TNIK activity.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the MTD of this compound following daily oral administration for 7 days.
Animals: Female BALB/c mice, 6-8 weeks old.
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)
-
Group 2: 30 mg/kg this compound
-
Group 3: 100 mg/kg this compound
-
Group 4: 300 mg/kg this compound (Dose selection should be based on in vitro potency and any prior in vivo data)
Methodology:
-
Acclimatize animals for at least 3 days before the study begins.
-
Record the body weight of each animal on Day 0 and administer the first dose.
-
Administer the compound or vehicle orally once daily for 7 days.
-
Monitor animals at least twice daily for clinical signs of toxicity.
-
Record body weights daily.
-
The MTD is defined as the highest dose that results in no mortality and a mean body weight loss of less than 15-20%, with any clinical signs being mild and reversible.[18]
Protocol 2: Formulation and Vehicle Selection
Objective: To prepare a homogenous and stable suspension of this compound for oral dosing.
Materials:
-
This compound compound
-
Vehicle components (e.g., Methylcellulose, Tween 80, sterile water)
Methodology:
-
Weigh the required amount of this compound.
-
Prepare the vehicle solution. A common vehicle for insoluble compounds is 0.5% Methylcellulose with 0.1% Tween 80 in sterile water.
-
Add a small amount of the vehicle to the compound and triturate to create a uniform paste.
-
Gradually add the remaining vehicle while mixing continuously to form a homogenous suspension.
-
Continuously stir the suspension during dose administration to ensure uniformity.
-
Conduct stability tests on the formulation to ensure the compound does not degrade or precipitate under the storage and use conditions.
Visualizations
Caption: Simplified TNIK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo toxicity assessment.
Caption: Troubleshooting logic for addressing adverse events in animal studies.
References
- 1. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. TNIK - Wikipedia [en.wikipedia.org]
- 3. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. tandfonline.com [tandfonline.com]
- 6. archive.cancerworld.net [archive.cancerworld.net]
- 7. Preclinical approaches to assess potential kinase inhibitor‐induced cardiac toxicity: Past, present and future [ouci.dntb.gov.ua]
- 8. Frontiers | Cardiovascular toxicity of tyrosine kinase inhibitors during cancer treatment: Potential involvement of TRPM7 [frontiersin.org]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. noblelifesci.com [noblelifesci.com]
- 11. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 16. researchgate.net [researchgate.net]
- 17. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2.15 Maximum tolerated dose (MTD) studies [bio-protocol.org]
Tnik-IN-3 Technical Support Center: Interpreting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting the off-target effects of Tnik-IN-3, a potent and selective inhibitor of Traf2- and Nck-interacting protein kinase (TNIK).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
This compound is a potent, selective, and orally active inhibitor of TNIK with an IC50 of 0.026 μM.[1][2][3] However, like many kinase inhibitors, it exhibits activity against other kinases, particularly at higher concentrations. The most significant off-targets include Flt4, Flt1, DRAK1, and Aurora-A.[1][2][3]
Data Presentation: Kinase Selectivity Profile of this compound
| Target | IC50 (μM) | Classification |
| TNIK | 0.026 | Primary Target |
| Flt4 (VEGFR4) | 0.030 | Potent Off-Target |
| Flt1 (VEGFR1) | 0.191 | Off-Target |
| DRAK1 | 0.411 | Off-Target |
| Aurora-A | 0.517 | Off-Target |
| GCK | 3.657 | Weak Off-Target |
| MLK3 | 4.552 | Weak Off-Target |
This table summarizes the in vitro kinase inhibitory activity of this compound.[1][2][3]
Q2: How do the off-target activities of this compound affect its cellular effects?
The cellular effects of this compound can be a combination of on-target (TNIK inhibition) and off-target activities. For instance, while TNIK inhibition is known to disrupt Wnt signaling, off-target effects on kinases like Flt1/4 (VEGFRs) or Aurora-A could influence angiogenesis or cell cycle progression, respectively. This is reflected in its impact on cancer cell lines.
Data Presentation: Cellular Activity of this compound
| Cell Line | Assay Type | Effect | IC50 (μM) |
| HCT116 | Cell Viability (MTT, 3 days) | Inhibition of viability | 4.26 |
| DLD-1 | Cell Viability (MTT, 3 days) | Inhibition of viability | 8.00 |
| HCT116 | Colony Formation (10 days) | Dose-dependent inhibition | - |
| DLD-1 | Colony Formation (10 days) | Dose-dependent inhibition | - |
| HCT116 | Cell Migration (48 h) | Inhibition of migration | - |
| DLD-1 | Cell Migration (48 h) | Inhibition of migration | - |
| Hela | JNK Phosphorylation (48 h) | Suppression of p-JNK1/2 | - |
This table presents the observed effects of this compound in various cellular assays.[1][2]
Q3: this compound is reported to inhibit the Wnt signaling pathway. Is this solely due to TNIK inhibition?
Primarily, yes. TNIK is an essential activator of the Wnt signaling pathway, where it is recruited to the promoters of Wnt target genes and phosphorylates TCF4 to activate their expression.[4][5][6] this compound has been shown to dose-dependently inhibit the expression of Wnt target genes like AXIN2 and c-Myc, as well as LRP5 and LRP6 proteins in HCT116 cells.[1] However, researchers should consider potential confounding effects from off-targets, especially when interpreting phenotypes at higher compound concentrations where off-target kinases are more likely to be inhibited.
Below is a diagram illustrating the central role of TNIK in the Wnt pathway and the points of inhibition by this compound, alongside its key off-targets.
Troubleshooting Guides
Problem: I observe a cellular phenotype that is inconsistent with known TNIK function.
Possible Cause: This could be due to an off-target effect of this compound, especially if you are using a high concentration of the inhibitor.
Troubleshooting Steps:
-
Review Off-Target Profile: Check the IC50 values for the known off-targets of this compound (see table above). Does the observed phenotype align with the inhibition of Flt1/4, Aurora-A, or DRAK1?
-
Dose-Response Experiment: Perform a dose-response experiment. On-target effects should typically occur at concentrations closer to the IC50 for TNIK (0.026 μM), while off-target effects may only appear at higher concentrations (>0.5 μM).
-
Use a Structurally Different TNIK Inhibitor: If available, use another TNIK inhibitor with a different chemical scaffold and off-target profile (e.g., NCB-0846).[4][7] If the phenotype persists, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to specifically deplete TNIK in your cells.[4] This is the gold standard for confirming that a phenotype is due to the loss of TNIK function.
The following workflow can help guide your investigation.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a general method to determine the IC50 of this compound against a kinase of interest.
-
Reagents & Materials:
-
Purified recombinant kinase (e.g., TNIK, Flt4, Aurora-A)
-
Kinase-specific peptide substrate
-
This compound (serial dilutions)
-
ATP (radiolabeled [γ-³³P]-ATP for radiometric assay, or unlabeled for luminescence-based assays like ADP-Glo™)
-
Kinase assay buffer
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™) and plate reader, or P81 phosphocellulose paper and scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. Add 5 µL of each dilution to the wells of a 96-well plate. Include "no inhibitor" and "no enzyme" controls.
-
Add 20 µL of a solution containing the kinase and its specific peptide substrate to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 25 µL of ATP solution.
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction according to the assay type (e.g., by adding ADP-Glo™ reagent).
-
Quantify the signal (luminescence or radioactivity). The signal is inversely proportional to the inhibitor's activity.
-
Calculate IC50 values by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cell Viability MTT Assay
This protocol is used to assess the effect of this compound on the viability of cell lines like HCT116.[1]
-
Reagents & Materials:
-
HCT116 or DLD-1 cells
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader (570 nm).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1-100 μM) for the desired duration (e.g., 3 days).[1] Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol 3: Western Blot for Wnt Target Gene Expression
This protocol can be used to measure changes in protein levels of Wnt targets (e.g., c-Myc, AXIN2) after this compound treatment.[1]
-
Reagents & Materials:
-
HCT116 cells
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-c-Myc, anti-AXIN2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate.
-
-
Procedure:
-
Plate HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 5-40 μM) for 48 hours.[1]
-
Lyse the cells using RIPA buffer, and quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize protein levels.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Wnt/beta-catenin | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNIK - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Tnik-IN-3 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tnik-IN-3 with other commercially available inhibitors of Traf2- and Nck-interacting kinase (TNIK). The information presented here is intended to assist researchers in selecting the most appropriate tool compound for their studies and in designing experiments to validate target engagement in a cellular context. We provide a summary of inhibitor potency and selectivity, detailed experimental protocols for key target engagement assays, and diagrams to visualize relevant biological pathways and experimental workflows.
Introduction to TNIK and its Inhibition
Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a crucial role in various cellular processes, most notably in the Wnt signaling pathway.[1][2] Aberrant Wnt signaling is a hallmark of several cancers, particularly colorectal cancer, making TNIK an attractive therapeutic target.[1][3] TNIK inhibitors are being investigated for their potential to block this pathway and inhibit cancer cell growth.[1][3] this compound is a potent and selective inhibitor of TNIK.[4][5] This guide compares this compound to other known TNIK inhibitors, NCB-0846 and the recently discovered compound 35b.
Comparative Analysis of TNIK Inhibitors
The selection of a chemical probe for in-cell validation studies hinges on its potency, selectivity, and cellular activity. Below is a comparative summary of this compound, NCB-0846, and compound 35b.
Table 1: In Vitro Kinase Inhibitory Potency (IC50)
| Kinase Target | This compound (µM) | NCB-0846 (µM) | Compound 35b (µM) |
| TNIK | 0.026 [4] | 0.021 [4][6] | 0.006 |
| Flt4 (VEGFR3) | 0.030[4] | - | - |
| Flt1 (VEGFR1) | 0.191[4] | - | - |
| DRAK1 | 0.411[4] | - | - |
| Aurora-A | 0.517[4] | - | - |
| GCK | 3.657[4] | - | - |
| MLK3 | 4.552[4] | - | - |
| FLT3 | - | >80% inhibition @ 0.1 µM[6] | - |
| JAK3 | - | >80% inhibition @ 0.1 µM[6] | - |
| PDGFRα | - | >80% inhibition @ 0.1 µM[6] | - |
| TrkA | - | >80% inhibition @ 0.1 µM[6] | - |
| Cdk2/CycA2 | - | >80% inhibition @ 0.1 µM[6] | - |
| HGK | - | >80% inhibition @ 0.1 µM[6] | - |
| Note: A hyphen (-) indicates that data was not found in the searched literature. |
Table 2: Cellular Activity of TNIK Inhibitors
| Cellular Assay | This compound | NCB-0846 | Compound 35b |
| Cell Viability (HCT116) | IC50 = 4.26 µM[4] | IC50 = ~1 µM[7] | IC50 = 2.11 µM |
| Cell Viability (DLD-1) | IC50 = 8.00 µM[5] | - | - |
| Colony Formation (HCT116) | Dose-dependent inhibition (2.5-40 µM)[4] | Inhibition at 1 µM[7] | - |
| Cell Migration (HCT116) | Inhibition (5-20 µM)[4] | - | - |
| Wnt Target Gene Expression | Dose-dependent inhibition of AXIN2 and c-Myc[4] | Reduction of AXIN2 and MYC[7] | - |
| JNK Phosphorylation | Suppression of JNK1/2 phosphorylation[4] | - | - |
| Note: A hyphen (-) indicates that data was not found in the searched literature. |
Key Target Engagement Assays
Validating that a compound interacts with its intended target in the complex environment of a living cell is a critical step in drug discovery and chemical biology. Several robust methods can be employed to measure the target engagement of TNIK inhibitors like this compound.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that can quantitatively measure compound binding to a specific protein target in live cells.[8][9] The assay relies on energy transfer from a NanoLuc® luciferase-tagged target protein (in this case, TNIK) to a fluorescently labeled tracer that binds to the same target. When an inhibitor compound is introduced, it competes with the tracer for binding to the TNIK-NanoLuc fusion, leading to a decrease in the BRET signal in a dose-dependent manner.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying target engagement in cells and tissues.[1][10] The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation. In a typical CETSA experiment, cells are treated with the compound of interest, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, typically by Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Experimental Protocols
Protocol 1: NanoBRET™ Target Engagement Assay
This protocol is a generalized procedure and should be optimized for specific cell lines and experimental conditions.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
DNA vector encoding TNIK-NanoLuc® fusion protein
-
NanoBRET™ Kinase Tracer
-
This compound or other test compounds
-
White, 96-well assay plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Luminometer capable of measuring filtered luminescence (450nm and >600nm)
Procedure:
-
Cell Plating: Seed HEK293 cells in a white, 96-well assay plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection: Prepare a transfection mix of the TNIK-NanoLuc® vector and a transfection reagent in Opti-MEM™ according to the manufacturer's instructions. Add the mix to the cells and incubate for 24 hours.
-
Compound and Tracer Addition: Prepare serial dilutions of the test compound (e.g., this compound) in Opti-MEM™. Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM™.
-
Remove the growth medium from the cells and add 80 µL of Opti-MEM™.
-
Add 10 µL of the diluted test compound to the appropriate wells.
-
Add 10 µL of the prepared tracer to all wells.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
-
Detection: Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent according to the manufacturer's protocol, including the extracellular NanoLuc® inhibitor.
-
Add 25 µL of the detection reagent to each well.
-
Measurement: Read the plate within 10 minutes on a luminometer equipped with two filters (a blue filter for donor emission, e.g., 450nm, and a red filter for acceptor emission, e.g., >600nm).
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This is a generalized protocol for performing CETSA® with detection by Western blot.
Materials:
-
HCT116 cells (or other relevant cell line)
-
This compound or other test compounds
-
PBS (Phosphate-Buffered Saline)
-
Protease and phosphatase inhibitor cocktails
-
PCR tubes or strips
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against TNIK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture HCT116 cells to ~80% confluency. Treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Cell Harvesting: Harvest the cells by scraping and wash them with ice-cold PBS containing protease and phosphatase inhibitors.
-
Aliquoting: Resuspend the cell pellet in a small volume of PBS and aliquot the cell suspension into PCR tubes.
-
Heating Step: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Include a non-heated control.
-
Cell Lysis: Immediately after heating, lyse the cells by adding lysis buffer and performing several freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample using a BCA assay.
-
Western Blotting: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for TNIK, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for TNIK at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble TNIK relative to the non-heated control against the temperature. A rightward shift in the melting curve for the compound-treated samples indicates target stabilization.
Visualizing the Molecular Context
Understanding the signaling pathways and experimental workflows is crucial for interpreting target engagement data. The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts.
Caption: Wnt/β-catenin signaling pathway with TNIK.
Caption: Experimental workflow for the NanoBRET™ assay.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. selleckchem.com [selleckchem.com]
- 7. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 9. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
A Comparative Guide to TNIK Inhibitors: Tnik-IN-3, NCB-0846, and INS018-055
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of three prominent inhibitors of TRAF2- and NCK-interacting kinase (TNIK): Tnik-IN-3, NCB-0846, and INS018-055 (also known as rentosertib). TNIK is a serine/threonine kinase that plays a crucial role in various cellular signaling pathways, including the Wnt/β-catenin and JNK pathways, making it a significant target in oncology and fibrosis research.[1] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to aid in the evaluation of these compounds for research and development purposes.
Data Presentation
The following tables summarize the available quantitative data for this compound, NCB-0846, and INS018-055, focusing on their inhibitory activity and effects on cell viability. It is important to note that the data presented is compiled from various sources and may not have been generated under identical experimental conditions.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Other Notable Kinase Inhibition (IC50) | Source(s) |
| This compound | TNIK | 26 | Flt4 (30 nM), Flt1 (191 nM), DRAK1 (411 nM), Aurora-A (517 nM), GCK (3,657 nM), MLK3 (4,552 nM) | [2][3] |
| NCB-0846 | TNIK | 21 | FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, and HGK (>80% inhibition at 100 nM) | [4] |
| INS018-055 (rentosertib) | TNIK | 7.8 | Not specified in detail in public sources. Profiled against a panel of 78 other proteins with no significant off-target activity reported. | [5] |
Table 2: In Vitro Cellular Activity
| Compound | Cell Line(s) | Assay | Endpoint | IC50 / EC50 / Effect | Source(s) |
| This compound | HCT116, DLD-1 (colorectal cancer) | Cell Viability | Inhibition of cell growth | 4.26 µM (HCT116), 8.00 µM (DLD-1) after 3 days | [2] |
| HCT116, DLD-1 | Colony Formation | Inhibition of colony growth | Dose-dependent inhibition (2.5-40 µM) over 10 days | [2] | |
| HCT116, DLD-1 | Cell Migration | Inhibition of cell movement | Inhibition observed at 5-20 µM over 48 hours | [2] | |
| NCB-0846 | LSCC cell lines | Cell Viability (MTS) | Inhibition of cell growth | EC50 values ranging from 230 nM to 870 nM in various LSCC cell lines | [6] |
| HCT116 | Colony Formation (soft agar) | Inhibition of colony growth | More potent than in 2D cell culture | [7] | |
| INS018-055 (rentosertib) | LX-2 (hepatic stellate cells) | α-SMA Expression | Inhibition of fibrotic marker | 123 nM | [5] |
| MRC-5 (lung fibroblasts) | α-SMA Expression | Inhibition of fibrotic marker | 27 nM (TGF-β-mediated) | [5] | |
| IPF patient fibroblasts | α-SMA Expression | Inhibition of fibrotic marker | 50 nM (TGF-β-mediated) | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of TNIK inhibitors are provided below. These protocols are generalized from publicly available literature and may require optimization for specific laboratory conditions.
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Reagent Preparation :
-
Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT).
-
Dilute the TNIK enzyme and substrate (e.g., Myelin Basic Protein) in the Kinase Assay Buffer.
-
Prepare a solution of ATP in Kinase Assay Buffer.
-
Prepare serial dilutions of the TNIK inhibitor (this compound, NCB-0846, or INS018-055) in the assay buffer.
-
-
Kinase Reaction :
-
In a 96-well plate, add the TNIK enzyme, the inhibitor at various concentrations, and the substrate.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[8]
-
-
ADP Detection :
-
Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus, the kinase activity.
-
Cell Viability Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating :
-
Seed cells (e.g., HCT116, DLD-1, or LSCC cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment :
-
Treat the cells with serial dilutions of the TNIK inhibitor for the desired duration (e.g., 72 hours).[9] Include vehicle-only controls.
-
-
MTS Reagent Addition :
-
Data Acquisition :
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.[10] The absorbance is directly proportional to the number of viable cells.
-
Western Blotting for TNIK Signaling Pathway
This technique is used to detect and quantify specific proteins in a sample, providing insights into the mechanism of action of the inhibitors.
-
Cell Lysis and Protein Quantification :
-
Treat cells with the TNIK inhibitor for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer :
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]
-
-
Immunoblotting :
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-TCF4, total TCF4, β-catenin, c-Myc, or TNIK) overnight at 4°C.[13]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection :
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.[14] The band intensity corresponds to the protein level.
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways involving TNIK and a generalized experimental workflow for inhibitor testing.
Caption: Canonical Wnt/β-catenin signaling pathway highlighting the role of TNIK.
Caption: TNIK-mediated JNK signaling pathway.
Caption: Generalized workflow for the evaluation of TNIK inhibitors.
References
- 1. Design, Synthesis, and Biological Evaluation of a Novel NIK Inhibitor with Anti-Inflammatory and Hepatoprotective Effects for Sepsis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 6. TNIK is a therapeutic target in Lung Squamous Cell Carcinoma and regulates FAK activation through Merlin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promega.jp [promega.jp]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. TNIK Antibody | Cell Signaling Technology [cellsignal.com]
- 14. TNIK regulation of interferon signaling and endothelial cell response to virus infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Wnt Pathway Inhibitors in Colorectal Cancer: Tnik-IN-3 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The aberrant activation of the Wnt signaling pathway is a critical driver in the majority of colorectal cancers (CRC), making it a prime target for therapeutic intervention. A growing arsenal of small molecule inhibitors targeting various nodes of this pathway is under investigation. This guide provides an objective comparison of Tnik-IN-3, a potent and selective inhibitor of Traf2- and Nck-interacting kinase (TNIK), with other key classes of Wnt pathway inhibitors, supported by experimental data and detailed methodologies.
The Wnt Signaling Pathway in Colorectal Cancer: A Visual Overview
The canonical Wnt signaling pathway, when dysregulated, leads to the accumulation of β-catenin in the nucleus, where it complexes with TCF/LEF transcription factors to drive the expression of oncogenes. Most CRCs harbor mutations in genes like APC or β-catenin itself, leading to constitutive pathway activation. The diagram below illustrates the canonical Wnt pathway and the points of intervention for different classes of inhibitors.
Caption: Canonical Wnt signaling pathway and points of inhibitor action.
Comparative Performance of Wnt Pathway Inhibitors
The efficacy of Wnt pathway inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. Lower IC50 values indicate greater potency. The following tables summarize the reported IC50 values for this compound and other representative Wnt pathway inhibitors in common colorectal cancer cell lines.
Table 1: In Vitro Inhibitory Activity (IC50) of TNIK Inhibitors
| Inhibitor | Target | HCT116 (CRC) | DLD-1 (CRC) | Reference |
| This compound | TNIK | 4.26 µM | 8.00 µM | [1] |
| NCB-0846 | TNIK | 0.4 µM | - | [2][3] |
Table 2: In Vitro Inhibitory Activity (IC50) of Tankyrase Inhibitors
| Inhibitor | Target | COLO-320DM (CRC) | SW480 (CRC) | Reference |
| G007-LK | TNKS1/2 | - | - | [4][5] |
| XAV939 | TNKS1/2 | - | ~20 µM (viability) | [6] |
| RK-287107 | TNKS1/2 | 0.449 µmol/L (GI50) | - | [7] |
Table 3: In Vitro Inhibitory Activity (IC50) of Porcupine Inhibitors
| Inhibitor | Target | HN30 (HNSCC) | L Wnt-3A cells | Reference |
| LGK974 | PORCN | 0.3 nM | - | [8][9] |
| Wnt-C59 | PORCN | - | 74 pM | [10] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Methodologies
Reproducibility and standardization are paramount in drug discovery research. This section provides detailed protocols for key in vitro and in vivo assays used to evaluate the performance of Wnt pathway inhibitors.
Cell Viability Assay (CCK-8)
This assay determines the number of viable cells by measuring the metabolic activity of cellular dehydrogenases.
Protocol:
-
Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, DLD-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Inhibitor Treatment: Prepare serial dilutions of the Wnt pathway inhibitors (this compound, etc.) in culture medium. Add 10 µL of the diluted inhibitors to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value for each inhibitor.[11][12][13][14]
Western Blot Analysis
This technique is used to detect and quantify specific proteins, such as β-catenin and its downstream targets, to confirm the mechanism of action of the inhibitors.
Protocol:
-
Cell Lysis: Treat colorectal cancer cells with the inhibitors for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, Axin2, c-Myc, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Clonogenic Assay
This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.
Protocol:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Inhibitor Treatment: Allow the cells to attach overnight, then treat with various concentrations of the Wnt inhibitors for a specified period (e.g., 24 hours).
-
Recovery: Replace the drug-containing medium with fresh medium and incubate for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the wells with PBS, fix the colonies with methanol, and stain with 0.5% crystal violet solution.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group to assess the long-term effect of the inhibitors on cell survival.[15][16][17][18][19]
In Vivo Xenograft Model
This animal model is crucial for evaluating the anti-tumor efficacy of the inhibitors in a living organism.
Protocol:
-
Cell Preparation: Harvest colorectal cancer cells and resuspend them in a mixture of PBS and Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Inhibitor Administration: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the inhibitors (e.g., via oral gavage or intraperitoneal injection) according to the desired dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).[20][21][22][23][24]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the efficacy of different Wnt pathway inhibitors.
Caption: A typical experimental workflow for comparing Wnt pathway inhibitors.
Conclusion
This compound represents a promising therapeutic agent for colorectal cancer by targeting a key downstream kinase in the Wnt pathway. As demonstrated, its efficacy is comparable to other TNIK inhibitors like NCB-0846. However, when compared to upstream inhibitors such as the Porcupine inhibitor LGK974, which exhibits picomolar to nanomolar potency, this compound's micromolar activity suggests a different therapeutic window and potential for combination therapies. Tankyrase inhibitors also show potent activity in the nanomolar to low micromolar range. The choice of inhibitor will likely depend on the specific genetic background of the tumor and the desired point of intervention in the Wnt cascade. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these and other novel Wnt pathway inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel tankyrase small-molecule inhibitor suppresses APC mutation-driven colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer effect of XAV939 is observed by inhibiting lactose dehydrogenase A in a 3-dimensional culture of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. apexbt.com [apexbt.com]
- 15. Clonogenic Assay [bio-protocol.org]
- 16. Clonogenic Assay [en.bio-protocol.org]
- 17. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 18. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 19. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 4.10. Colorectal Carcinoma Xenograft Model [bio-protocol.org]
- 21. altogenlabs.com [altogenlabs.com]
- 22. mdpi.com [mdpi.com]
- 23. Patient‐derived xenograft model in colorectal cancer basic and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. yeasenbio.com [yeasenbio.com]
Genetic Validation of TNIK as a Therapeutic Target for Tnik-IN-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor Tnik-IN-3 with genetic methods for validating TRAF2 and NCK-interacting kinase (TNIK) as a therapeutic target. The data presented herein supports the on-target activity of this compound by comparing its effects to those observed upon genetic knockdown of TNIK. Furthermore, this guide benchmarks this compound against other known TNIK inhibitors, offering a valuable resource for researchers in oncology and related fields.
Executive Summary
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data comparing the effects of TNIK inhibition through pharmacological and genetic approaches, as well as a comparison between different TNIK inhibitors.
Table 1: Pharmacological Inhibition vs. Genetic Knockdown of TNIK in Cancer Cells
| Parameter | This compound | TNIK shRNA/siRNA | Cell Line(s) | Reference |
| Cell Viability (IC50) | 4.26 µM | - | HCT116 | [6] |
| 8.00 µM | - | DLD-1 | [6] | |
| Colony Formation | Dose-dependent inhibition (2.5-40 µM) | Significant reduction | HCT116, DLD-1 | [6] |
| Cell Growth Inhibition | - | Significant inhibition | Colorectal cancer cells | [4] |
| In Vivo Tumor Growth | Dose-dependent inhibition (100-150 mg/kg) | Significant reduction | HCT116 xenograft | [7] |
Note: While a direct head-to-head comparison in the same study is unavailable for this compound, the data strongly suggests that both pharmacological inhibition and genetic knockdown of TNIK lead to similar anti-proliferative phenotypes. A study using the TNIK inhibitor NCB-0846 demonstrated that TNIK knockdown reduced cell viability, and this effect was not further diminished by NCB-0846 treatment, supporting that the inhibitor's effects are on-target.[8][9]
Table 2: Comparison of TNIK Inhibitors
| Inhibitor | TNIK IC50 | Cell Viability IC50 (HCT116) | Key Features | Reference(s) |
| This compound | 0.026 µM | 4.26 µM | Potent, selective, and orally active. Also inhibits Flt4, Flt1, and DRAK1 at higher concentrations. | [6][7] |
| NCB-0846 | 21 nM | Not explicitly stated for HCT116 in the same format, but inhibits growth. | Orally available, abrogates cancer stemness. Binds to an inactive conformation of TNIK. | [8][10][11][12] |
| INS018-055 | 7.8 nM | Not reported for HCT116. | First-in-class, AI-designed inhibitor for idiopathic pulmonary fibrosis. Favorable safety profile in Phase I trials. | [13][14][15][16] |
| Compound 35b | 6 nM | 2.11 µM | Excellent kinase selectivity and oral bioavailability. | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cancer cells (e.g., HCT116, DLD-1) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound or other inhibitors in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentration of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[17]
Western Blot Analysis for Wnt Pathway Proteins
-
Cell Lysis: Plate cells and treat with this compound or transfect with TNIK siRNA as for the viability assay. After the desired incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TNIK, β-catenin, TCF4, c-Myc, Axin2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.[11][18]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[19]
In Vivo Xenograft Tumor Growth Study
-
Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells suspended in Matrigel into the flank of immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 100-150 mg/kg, orally, twice daily) or vehicle control to the respective groups.[7]
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[8][20]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: TNIK's role in the canonical Wnt signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for genetic and pharmacological validation of TNIK.
Conclusion
The collective evidence strongly supports the genetic validation of TNIK as a therapeutic target in cancer. Both pharmacological inhibition with compounds like this compound and genetic silencing of the TNIK gene result in congruent anti-proliferative and anti-tumor effects. This compound demonstrates potent and selective inhibition of TNIK, leading to the suppression of the Wnt signaling pathway and subsequent cancer cell growth. The comparative data provided in this guide underscores the on-target activity of this compound and positions it as a valuable tool for further preclinical and clinical investigation. The detailed protocols and visual aids are intended to empower researchers to rigorously evaluate and build upon these findings.
References
- 1. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]
- 2. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Wnt/beta-catenin | TargetMol [targetmol.com]
- 8. TNIK is a therapeutic target in Lung Squamous Cell Carcinoma and regulates FAK activation through Merlin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TNIK Antibody | Cell Signaling Technology [cellsignal.com]
- 12. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BioCentury - Therapeutics: TRAF2 and NCK interacting kinase (TNIK) [biocentury.com]
- 14. INS018_055 | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 15. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. TNIK | Insilico Medicine [insilico.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Cross-Validation of TNIK-IN-3 Effects with TNIK siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of the Traf2- and NCK-interacting kinase (TNIK): the small molecule inhibitor TNIK-IN-3 and TNIK-specific small interfering RNA (siRNA). Cross-validation of results from both pharmacological inhibition and genetic knockdown is crucial for robustly defining the role of TNIK in cellular processes, particularly in the context of cancer and Wnt signaling. This document presents supporting experimental data, detailed protocols for key assays, and visual diagrams to facilitate a clear understanding of these approaches.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and TNIK siRNA on cancer cell lines, focusing on cell viability and inhibition of the Wnt signaling pathway.
Table 1: Comparison of the Effects of this compound and TNIK siRNA on Cancer Cell Viability
| Parameter | This compound | TNIK siRNA | Cell Line(s) | Citation |
| Mechanism of Action | Kinase activity inhibitor | Inhibits protein expression via mRNA degradation | N/A | [1] |
| IC50 (Cell Viability) | 4.26 µM | Not Applicable | HCT116 | [2] |
| 8.00 µM | DLD-1 | [2] | ||
| Effect on Cell Growth/Proliferation | Dose-dependent inhibition of colony formation (2.5-40 µM) | Inhibition of cell growth and induction of cell death | HCT116, DLD-1, Gastric Cancer Cells | [2][3] |
Table 2: Comparison of the Effects of this compound and TNIK siRNA on the Wnt Signaling Pathway
| Parameter | This compound | TNIK siRNA | Cell Line(s) | Citation |
| Mechanism of Wnt Pathway Inhibition | Blocks phosphorylation of downstream targets like TCF4 | Reduces TNIK protein levels, a key component of the TCF4/β-catenin complex | N/A | [1][4] |
| Effect on Wnt Target Gene Expression (e.g., AXIN2, c-Myc) | Dose-dependent inhibition (5-40 µM) | Reduction in expression | HCT116 | [2][5] |
| Effect on TCF/LEF Reporter Activity | Inhibition | Reduction | HEK293T | [4] |
| Effect on β-catenin and TCF-4 levels | Not directly reported | Impeded the decrease of β-catenin and TCF-4 levels caused by antipsychotics | U251 | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and the impact of TNIK siRNA on cell proliferation.
Materials:
-
HCT116 or DLD-1 colorectal cancer cells
-
DMEM or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
TNIK siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment:
-
This compound: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a DMSO-treated control.
-
TNIK siRNA: Transfect cells with TNIK siRNA or a non-targeting control siRNA according to the manufacturer's protocol. After 24 hours of transfection, replace the medium and incubate for a further 48-72 hours.
-
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (DMSO or non-targeting siRNA treated cells).
Western Blot Analysis for TNIK Knockdown and Wnt Pathway Proteins
This protocol is used to confirm the knockdown of TNIK protein by siRNA and to assess the levels of key Wnt signaling proteins.
Materials:
-
Treated cells (from siRNA or inhibitor experiments)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-TNIK, anti-β-catenin, anti-TCF-4, anti-AXIN2, anti-c-Myc, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Wnt/β-catenin Reporter Assay (Luciferase Assay)
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the Wnt/β-catenin pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
This compound or TNIK siRNA
-
Wnt3a conditioned medium or recombinant Wnt3a (optional, for pathway activation)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfection: Co-transfect cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Treatment: After 24 hours, treat the cells with this compound or transfect with TNIK siRNA.
-
Wnt Pathway Activation (Optional): After inhibitor treatment or siRNA transfection, stimulate the cells with Wnt3a to activate the pathway.
-
Cell Lysis: After 24-48 hours of treatment/stimulation, lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Mandatory Visualization
The following diagrams illustrate the TNIK signaling pathway, the experimental workflow for cross-validation, and the logical relationship between this compound and TNIK siRNA.
Caption: Canonical Wnt/β-catenin signaling pathway highlighting the central role of TNIK.
Caption: Experimental workflow for the cross-validation of this compound and TNIK siRNA effects.
Caption: Logical relationship illustrating the distinct mechanisms of TNIK siRNA and this compound.
References
- 1. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TNIK influence the effects of antipsychotics on Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of TNIK Inhibitors: Tnik-IN-3 vs. NCB-0846
A Detailed Guide for Researchers in Oncology and Drug Development
Traf2- and NCK-interacting kinase (TNIK), a member of the germinal center kinase (GCK) family, has emerged as a critical regulator in cellular signaling, particularly as an essential activator of the Wnt signaling pathway.[1][2][3] Its role in phosphorylating T-cell factor 4 (TCF4) makes it a key component of the β-catenin/TCF4 transcriptional complex, which is frequently dysregulated in various cancers, most notably colorectal cancer (CRC).[3][4] This has positioned TNIK as a promising therapeutic target. This guide provides a comparative analysis of two prominent small-molecule TNIK inhibitors, Tnik-IN-3 and NCB-0846, to aid researchers in selecting the appropriate tool compound for their studies.
Biochemical and In Vitro Performance
Both this compound and NCB-0846 are potent, orally active inhibitors of TNIK, demonstrating low nanomolar efficacy in biochemical assays and significant anti-proliferative effects in cancer cell lines.
| Parameter | This compound | NCB-0846 |
| TNIK IC50 | 26 nM[5][6][7] | 21 nM[8][9][10] |
| Cell Viability IC50 (HCT116 cells) | 4.26 µM (72h)[5][7] | ~360 nM (72h)[11] |
| Cell Viability IC50 (DLD-1 cells) | 8.00 µM (72h)[5][7] | Data not available |
| Colony Formation Inhibition | Dose-dependently inhibits colony formation in HCT116 and DLD-1 cells (2.5-40 µM).[7] | ~20-fold more potent inhibitory activity against HCT116 colony formation in soft agar compared to its diastereomer.[9][12][13] |
| Cell Migration Inhibition | Inhibits migration of HCT116 and DLD-1 cells (5-20 µM).[7] | Data not available |
Kinase Selectivity Profile
While both compounds are potent TNIK inhibitors, they exhibit activity against other kinases, which is a critical consideration for interpreting experimental results.
| Inhibitor | Off-Target Kinases Inhibited |
| This compound | Flt4 (IC50 = 30 nM), Flt1 (IC50 = 191 nM), DRAK1 (IC50 = 411 nM), Aurora-A (IC50 = 517 nM), GCK (IC50 = 3.657 µM), MLK3 (IC50 = 4.552 µM).[5][6][7] |
| NCB-0846 | Inhibits (>80% at 0.1 µM) FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, and HGK.[8][9][13][14] |
In Vivo Efficacy
NCB-0846 has been more extensively characterized in vivo, demonstrating significant tumor growth suppression in xenograft models.
| Parameter | This compound | NCB-0846 |
| Activity | Orally active.[5][6][7] | Orally administrable.[8][9][10] |
| Xenograft Models | Data not available | Suppresses growth of HCT116 xenografts in immunodeficient mice.[9][12][15] Reduces tumor growth in patient-derived xenograft (PDX) models of colon cancer.[14] Reduces tumor multiplicity and dimensions in Apcmin/+ mice.[8] |
| Dosage (Published Studies) | Data not available | 40 or 80 mg/kg, administered daily by oral gavage.[12][13] |
Mechanism of Action & Signaling Pathways
Both inhibitors target the kinase activity of TNIK, leading to the downstream suppression of the Wnt signaling pathway. NCB-0846 has also been shown to impact TGF-β signaling.
Wnt Signaling Pathway: TNIK is a crucial coactivator for the TCF4/β-catenin transcription complex. By inhibiting TNIK's kinase activity, these compounds prevent the phosphorylation of TCF4, leading to the downregulation of Wnt target genes like AXIN2 and c-Myc, which are critical for cancer cell proliferation and stemness.[7][8][13] NCB-0846 has been shown to bind to TNIK in an inactive conformation, which appears essential for its Wnt inhibition.[8][9][15]
TGF-β Signaling Pathway: NCB-0846 has been reported to block the TGF-β signaling pathway by inhibiting SMAD2/3 phosphorylation and nuclear translocation.[9] This is achieved by transcriptionally downregulating the TGF-β receptor type-I (TGFBR1).[16] This dual inhibition of Wnt and TGF-β pathways may be beneficial in preventing cancer metastasis.[16][17]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols based on published studies.
1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against TNIK.
-
Methodology:
-
Recombinant human TNIK enzyme is incubated with varying concentrations of the inhibitor (e.g., this compound or NCB-0846) in a kinase reaction buffer.
-
The kinase reaction is initiated by adding a substrate (e.g., a generic peptide substrate) and ATP.
-
After incubation (e.g., 60 minutes at 30°C), ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is then added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction.
-
Luminescence is measured using a plate reader, which is proportional to the ADP generated and reflects the kinase activity.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
2. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Objective: To assess the effect of the inhibitors on the viability of cancer cell lines.
-
Methodology:
-
Cells (e.g., HCT116, DLD-1) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the inhibitor or DMSO (vehicle control) for a specified period (e.g., 72 hours).[13]
-
After treatment, CellTiter-Glo® Reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Luminescence is recorded, and the results are normalized to the vehicle-treated controls to determine the percentage of cell viability.
-
3. In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Methodology:
-
Immunodeficient mice (e.g., BALB/c nude mice) are subcutaneously inoculated with a suspension of human cancer cells (e.g., 5 million HCT116 cells).[12]
-
Tumors are allowed to grow to a palpable size (e.g., ~80-100 mm³).[13]
-
Mice are randomized into treatment and control groups.
-
The treatment group receives the inhibitor (e.g., NCB-0846 at 40 or 80 mg/kg) via oral gavage daily for a defined period (e.g., 14 days).[12][13] The control group receives the vehicle solution.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (length × width²)/2.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blot for target gene expression).[15]
-
Summary and Conclusion
Both this compound and NCB-0846 are potent TNIK inhibitors with demonstrated anti-cancer properties in vitro.
-
NCB-0846 is slightly more potent in biochemical assays and has been more extensively validated in vivo, with published data on its efficacy in suppressing tumor growth in multiple colorectal cancer models.[8][14][15] Its dual action on both Wnt and TGF-β signaling pathways makes it a particularly interesting compound for studying cancer stemness and metastasis.[9][16]
-
This compound is also a highly potent TNIK inhibitor, with a well-defined in vitro profile against colorectal cancer cell lines.[5][7] While in vivo data is less readily available in the public domain, its potent and selective profile makes it a valuable tool for in vitro studies of TNIK function.
For researchers requiring a compound with established in vivo efficacy for preclinical models of colorectal cancer, NCB-0846 is the better-characterized option. For focused in vitro studies on the role of TNIK or for screening purposes where oral bioavailability is a desired feature for potential follow-up, This compound represents a potent and suitable alternative. The choice between them will ultimately depend on the specific experimental context, with careful consideration of their respective off-target profiles.
References
- 1. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. TNIK - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Wnt/beta-catenin | TargetMol [targetmol.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. NCB-0846 | Wnt/beta-catenin | MAPK | TargetMol [targetmol.com]
- 11. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifetechindia.com [lifetechindia.com]
- 13. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacological blockage of transforming growth factor-β signalling by a Traf2- and Nck-interacting kinase inhibitor, NCB-0846 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the serine/threonine kinase inhibitor Tnik-IN-3's performance against its primary target, Traf2- and Nck-interacting kinase (TNIK), and other closely related kinases. The information presented is supported by available experimental data to aid in the evaluation of this compound's specificity and potential for off-target effects.
Executive Summary
This compound is a potent inhibitor of TNIK, a key regulator in the Wnt signaling pathway.[1] Understanding its specificity is crucial for its development as a therapeutic agent. This guide summarizes the inhibitory activity of this compound against a panel of kinases and provides detailed protocols for assessing kinase inhibitor specificity. While comprehensive kinome-wide profiling data for this compound is not publicly available, this guide compiles the existing data and draws comparisons with other known TNIK inhibitors to provide a broader context for its selectivity.
Data Presentation: this compound Inhibition Profile
The following table summarizes the known half-maximal inhibitory concentration (IC50) values of this compound against TNIK and a selection of other kinases. This data provides a quantitative measure of the inhibitor's potency and selectivity.
| Kinase Target | IC50 (µM) | Kinase Family | Notes |
| TNIK | 0.026 | STE20 (GCK-I) | Primary Target |
| Flt4 (VEGFR3) | 0.030 | Tyrosine Kinase (RTK) | Potent off-target activity. |
| Flt1 (VEGFR1) | 0.191 | Tyrosine Kinase (RTK) | Moderate off-target activity. |
| DRAK1 | 0.411 | Serine/Threonine Kinase (DAPK) | Moderate off-target activity. |
| Aurora-A | 0.517 | Serine/Threonine Kinase | Weaker off-target activity. |
| GCK (MAP4K2) | 3.657 | STE20 (GCK-IV) | Significantly less potent against this related GCK family member. |
| MLK3 (MAP3K11) | 4.552 | Serine/Threonine Kinase (MAP3K) | Significantly less potent against this related kinase. |
Data sourced from MedchemExpress.[1]
Analysis of Specificity:
Based on the available data, this compound demonstrates high potency against its intended target, TNIK. However, it also exhibits significant inhibitory activity against the receptor tyrosine kinases Flt1 and Flt4. Its activity against other tested kinases, including the related Germinal Center Kinase (GCK), is substantially lower, suggesting a degree of selectivity. For a comprehensive understanding of this compound's specificity, further testing against a broader panel of kinases, particularly within the STE20 family, is recommended.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for two common types of in vitro kinase inhibition assays that can be used to determine the IC50 values of inhibitors like this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay is a fluorescence-based method that measures the phosphorylation of a substrate by a kinase.
Materials:
-
Kinase (e.g., recombinant human TNIK)
-
Kinase substrate (biotinylated peptide)
-
This compound or other test compounds
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)
-
HTRF Detection Buffer
-
Europium cryptate-labeled anti-phospho-substrate antibody (donor fluorophore)
-
Streptavidin-XL665 (acceptor fluorophore)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2 µL of the diluted this compound solution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of the kinase solution (diluted in kinase reaction buffer) to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 2 µL of the biotinylated substrate solution (in kinase reaction buffer).
-
Initiate the kinase reaction by adding 2 µL of ATP solution (in kinase reaction buffer).
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing the europium-labeled antibody and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the inhibitor concentration. Determine the IC50 value using a suitable curve-fitting algorithm.
Radiometric Filter Binding Assay
This "gold standard" method directly measures the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP onto a substrate.
Materials:
-
Kinase (e.g., recombinant human TNIK)
-
Kinase substrate (e.g., a specific peptide or protein)
-
This compound or other test compounds
-
ATP
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
Phosphocellulose filter plates (e.g., P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then in kinase reaction buffer.
-
Kinase Reaction:
-
In a reaction tube or plate, combine the kinase, substrate, and diluted this compound or DMSO.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes).
-
-
Stopping the Reaction and Substrate Capture:
-
Spot a portion of the reaction mixture onto the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
-
Washing:
-
Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the background counts (no enzyme control) from all measurements.
-
Plot the remaining counts (representing kinase activity) against the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Visualizations
The following diagrams illustrate the signaling pathway of TNIK and a typical workflow for evaluating kinase inhibitor specificity.
Caption: Canonical Wnt signaling pathway highlighting the role of TNIK.
Caption: Experimental workflow for determining kinase inhibitor specificity.
References
A Comparative Guide to TNIK Inhibitors: Tnik-IN-3, NCB-0846, and INS018_055
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Experimental Data for Key TNIK Inhibitors.
Traf2- and Nck-interacting kinase (TNIK) has emerged as a critical therapeutic target in oncology and fibrosis. As a key regulator of the Wnt signaling pathway, its inhibition offers a promising strategy for cancers with aberrant Wnt activation, such as colorectal cancer. This guide provides a comparative overview of three notable TNIK inhibitors: Tnik-IN-3, NCB-0846, and INS018_055, summarizing their performance based on available preclinical data to aid in the selection and application of these compounds in research and development.
Data Presentation: Quantitative Comparison of TNIK Inhibitors
The following tables summarize the key quantitative data for this compound, NCB-0846, and INS018_055 based on published experimental results. Direct head-to-head comparative studies under identical conditions are limited; therefore, data should be interpreted with consideration of the varying experimental contexts.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Other Notable Kinases Inhibited (IC50) |
| This compound | TNIK | 26[1] | Flt4 (30 nM), Flt1 (191 nM), DRAK1 (411 nM), Aurora-A (517 µM), GCK (3.657 µM), MLK3 (4.552 µM)[1] |
| NCB-0846 | TNIK | 21[2][3] | FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, HGK (>80% inhibition at 100 nM)[2] |
| INS018_055 | TNIK | 7.8 | Not specified in the provided results. |
Table 2: In Vitro Cellular Activity in Colorectal Cancer (CRC) Cell Lines
| Compound | Cell Line(s) | Key In Vitro Effects |
| This compound | HCT116, DLD-1 | Inhibits cell viability (IC50: 4.26 µM in HCT116, 8.00 µM in DLD-1), dose-dependently inhibits colony formation and cell migration, and inhibits the expression of Wnt target genes (AXIN2, c-Myc) and proteins (LRP5, LRP6)[1]. |
| NCB-0846 | HCT116, DLD-1 | Inhibits TCF/LEF transcriptional activity, reduces expression of Wnt target genes (AXIN2, MYC), inhibits colony formation in soft agar, and induces apoptosis[2][4]. |
| INS018_055 | Not specified in cancer context | Primarily characterized for its anti-fibrotic and anti-inflammatory effects in models of idiopathic pulmonary fibrosis[5][6]. |
Table 3: In Vivo Efficacy in Colorectal Cancer Xenograft Models
| Compound | Animal Model | Dosing Regimen | Key In Vivo Effects |
| This compound | Not specified | 100-150 mg/kg, p.o. twice daily for 18 days | Dose-dependently inhibits tumor growth, with significant inhibition at 150 mg/kg without notable toxicity[1]. |
| NCB-0846 | Immunodeficient mice with HCT116 xenografts | 40 or 80 mg/kg, p.o. daily | Suppresses tumor growth and reduces the expression of Wnt-target genes in xenografts[4]. |
| INS018_055 | Not specified in cancer context | Not specified | Undergoing Phase 2 clinical trials for idiopathic pulmonary fibrosis[7]. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility of results. Below are standardized protocols based on the available literature.
Kinase Inhibition Assay (Generic Protocol)
A radiometric or fluorescence-based kinase assay is typically used to determine the IC50 of a compound against TNIK.
-
Reagents: Recombinant human TNIK enzyme, appropriate substrate (e.g., a generic kinase substrate or a specific peptide), ATP (with a radiolabeled or fluorescent tag), and assay buffer.
-
Procedure:
-
The TNIK enzyme is incubated with varying concentrations of the test inhibitor (e.g., this compound, NCB-0846, or INS018_055) in the assay buffer.
-
The kinase reaction is initiated by the addition of the ATP and substrate mixture.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT/MTS or CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate colorectal cancer cells (e.g., HCT116, DLD-1) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the TNIK inhibitor or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add the MTT, MTS, or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plates for the recommended time to allow for the colorimetric or luminescent reaction to develop. Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle-treated control cells and plot cell viability against inhibitor concentration to determine the IC50 value.
Colony Formation Assay (Soft Agar)
This assay assesses the ability of single cells to undergo anchorage-independent growth, a hallmark of cancer cells.
-
Base Agar Layer: Prepare a layer of 0.5-0.6% agar in culture medium in 6-well plates and allow it to solidify.
-
Cell-Agar Layer: Resuspend a low number of cells (e.g., 500-1000 cells/well) in a 0.3-0.4% agar solution containing different concentrations of the TNIK inhibitor or vehicle.
-
Plating: Carefully layer the cell-agar suspension on top of the base agar layer.
-
Incubation: Incubate the plates for 2-3 weeks, adding fresh medium with the respective treatments periodically.
-
Staining and Counting: Stain the colonies with crystal violet and count the number of colonies of a certain size under a microscope.
Western Blot Analysis for Wnt Signaling Proteins
This technique is used to detect changes in the expression levels of specific proteins involved in the Wnt signaling pathway.
-
Cell Lysis: Treat cells with the TNIK inhibitor for the desired time, then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against Wnt signaling proteins (e.g., β-catenin, TCF4, AXIN2, c-Myc).
-
Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP). Detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Tumor Growth Study
This experiment evaluates the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human colorectal cancer cells (e.g., HCT116) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors reach a certain volume, randomize the mice into treatment and control groups.
-
Compound Administration: Administer the TNIK inhibitor (e.g., by oral gavage) or vehicle control to the mice according to the specified dosing schedule and duration.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the tumor growth inhibition and perform pharmacodynamic studies on the tumor tissue if required.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the canonical Wnt signaling pathway and the point of intervention by TNIK inhibitors. TNIK is a crucial component of the β-catenin/TCF4 transcriptional complex, and its inhibition prevents the transcription of Wnt target genes.
Caption: Canonical Wnt signaling pathway and the inhibitory action of TNIK inhibitors.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for key in vitro and in vivo experiments used to evaluate TNIK inhibitors.
Caption: General workflow for in vitro evaluation of TNIK inhibitors.
Caption: General workflow for in vivo evaluation of TNIK inhibitors in xenograft models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insilico Medicine announces phase 2 success for AI-designed drug [synapse.patsnap.com]
Tnik-IN-3: A Comparative Analysis of its Efficacy Across Diverse Cancer Cell Lines
A Comprehensive Guide for Researchers in Oncology and Drug Development
This guide provides a detailed comparison of the novel Traf2- and Nck-interacting kinase (TNIK) inhibitor, Tnik-IN-3, and its effects across a panel of cancer cell lines. TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway, a pathway frequently dysregulated in various cancers, including colorectal, gastric, and breast cancers.[1] By inhibiting TNIK, this compound presents a promising therapeutic strategy to impede cancer cell growth and proliferation.[1] This document summarizes key experimental data, outlines detailed protocols, and visualizes the underlying signaling pathways to offer an objective evaluation of this compound's performance against other TNIK inhibitors.
Quantitative Analysis of this compound's Anti-Cancer Activity
This compound has demonstrated potent and selective inhibitory activity against TNIK with an IC50 of 0.026 μM.[2] Its efficacy has been primarily evaluated in colorectal cancer cell lines, where it has shown significant effects on cell viability, colony formation, and migration.
| Cell Line | Cancer Type | Assay | This compound IC50 / Effect | Incubation Time |
| HCT116 | Colorectal Carcinoma | Cell Viability (MTT) | 4.26 μM | 3 days |
| DLD-1 | Colorectal Adenocarcinoma | Cell Viability (MTT) | 8.00 μM | 3 days |
| HCT116 | Colorectal Carcinoma | Colony Formation | Dose-dependent inhibition (2.5-40 μM) | 10 days |
| DLD-1 | Colorectal Adenocarcinoma | Colony Formation | Dose-dependent inhibition (2.5-40 μM) | 10 days |
| HCT116 | Colorectal Carcinoma | Migration Assay | Inhibition observed (5-20 μM) | 48 hours |
| DLD-1 | Colorectal Adenocarcinoma | Migration Assay | Inhibition observed (5-20 μM) | 48 hours |
Table 1: Summary of this compound's in vitro efficacy in colorectal cancer cell lines. [2][3]
Beyond its primary target, this compound also exhibits inhibitory activity against other kinases, including Flt4 (IC50=0.030 μM), Flt1 (IC50=0.191 μM), and DRAK1 (IC50=0.411 μM).[2][3]
Comparative Efficacy with Other TNIK Inhibitors
While direct comparative studies of this compound against other TNIK inhibitors on a broad panel of cancer cell lines are not yet widely published, the existing literature on other inhibitors like NCB-0846 and Mebendazole provides a basis for indirect comparison in colorectal cancer models. NCB-0846 has been shown to abrogate tumor growth in multiple tumor types.[4] Mebendazole, an anthelmintic agent, was also identified as a selective inhibitor of TNIK and is under clinical evaluation.[5]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HCT116, DLD-1) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1-100 μM) for 72 hours.
-
MTT Addition: Add 20 μL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of the drug that causes 50% inhibition of cell growth.
Colony Formation Assay
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.
-
Drug Treatment: Treat the cells with different concentrations of this compound (e.g., 2.5-40 μM).
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium with the drug is replaced every 3 days.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically containing >50 cells) to assess the long-term effect of the inhibitor on cell proliferation.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound (e.g., 5-40 μM) for 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., LRP5, LRP6, AXIN2, c-Myc, phospho-JNK1/2, total JNK1/2) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects primarily through the inhibition of the Wnt/β-catenin signaling pathway. TNIK is a key downstream component of this pathway, and its inhibition by this compound leads to a dose-dependent decrease in the expression of Wnt target genes such as AXIN2 and c-Myc, as well as the Wnt co-receptors LRP5 and LRP6 in HCT116 cells.[2] Furthermore, this compound has been shown to suppress the phosphorylation of JNK1/2 in HeLa cells, indicating its potential involvement in other signaling cascades relevant to cancer cell survival and proliferation.[2]
Figure 1: this compound's mechanism of action within the Wnt signaling pathway.
References
Tnik-IN-3: In Vivo Validation of a Novel TNIK Inhibitor for Cancer Therapy
A Comparative Guide for Researchers
This guide provides an objective comparison of the in vivo anti-tumor activity of Tnik-IN-3 with other known TNIK (TRAF2- and NCK-interacting kinase) inhibitors. It is designed for researchers, scientists, and drug development professionals, offering a summary of experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows.
Introduction to TNIK and its Role in Cancer
TRAF2- and NCK-interacting kinase (TNIK) is a serine/threonine kinase that plays a crucial role in various cellular processes, most notably in the Wnt signaling pathway.[1][2] The Wnt pathway is fundamental during embryonic development and is frequently dysregulated in various cancers, particularly colorectal cancer, leading to uncontrolled cell proliferation and tumor growth.[1][2] TNIK functions as a key downstream component of the Wnt signaling cascade, making it an attractive therapeutic target for cancers with aberrant Wnt activation.[1][2] Several small molecule inhibitors targeting TNIK have been developed and have demonstrated anti-tumor effects in preclinical studies.[1][2]
Comparative In Vivo Efficacy of TNIK Inhibitors
The following table summarizes the available in vivo anti-tumor activity of this compound and other notable TNIK inhibitors. The data is compiled from various preclinical studies in different cancer models.
| Compound | Cancer Model | Dosing Regimen | Key Outcomes | Reference |
| This compound | Colorectal Cancer Xenograft | 100-150 mg/kg, p.o., twice daily for 18 days | Dose-dependent tumor growth inhibition. | MedchemExpress |
| NCB-0846 | HCT116 Colorectal Cancer Xenograft | Not specified | Suppressed tumor growth. | --INVALID-LINK-- |
| Apcmin/+ Mouse Model | Not specified | Reduced multiplicity and dimensions of intestinal tumors. | --INVALID-LINK-- | |
| Mebendazole | Medulloblastoma Allograft | Not specified | Improved survival and reduced tumor burden. | --INVALID-LINK-- |
| Non-Small Cell Lung Cancer Xenograft | 1 mg, every other day | Almost completely arrested tumor growth. | --INVALID-LINK-- | |
| OBD9 (Mebendazole derivative) | HCT116 Colorectal Cancer Xenograft | 30 mg/kg and 60 mg/kg, every other day until day 15 | Suppressed tumor growth. | --INVALID-LINK-- |
| 35b | HCT116 Colorectal Cancer Xenograft | 50 mg/kg, p.o., twice daily | Suppressed tumor growth. | --INVALID-LINK-- |
Experimental Protocols
Below are detailed methodologies for typical in vivo validation experiments for TNIK inhibitors, based on commonly used protocols in the cited literature.
Colorectal Cancer Xenograft Model in Mice
-
Cell Culture: Human colorectal cancer cell lines (e.g., HCT116, DLD-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Housing: Immunocompromised mice (e.g., athymic nude mice), 4-6 weeks old, are used. They are housed in a pathogen-free environment with access to sterile food and water.
-
Tumor Implantation: Cultured cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100 µL of a sterile PBS and Matrigel mixture) are injected subcutaneously into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Tumor dimensions (length and width) are measured regularly (e.g., every other day) using a caliper. Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.[3]
-
Treatment Administration: Once tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment and control groups. The TNIK inhibitor (e.g., this compound) is administered orally (p.o.) or via intraperitoneal (i.p.) injection at the specified dose and schedule. The control group receives the vehicle used to dissolve the compound.
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated. Body weight of the mice is also monitored as an indicator of toxicity.
-
Pharmacodynamic Studies: Tumor tissues can be collected for further analysis, such as Western blotting or immunohistochemistry, to assess the levels of TNIK and downstream Wnt signaling proteins to confirm target engagement.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental processes, the following diagrams have been generated.
Caption: The TNIK Signaling Pathway in Wnt-activated cancers.
Caption: Experimental workflow for in vivo validation of this compound.
References
Safety Operating Guide
Proper Disposal of Tnik-IN-3: A Guide for Laboratory Personnel
Essential guidelines for the safe handling and disposal of the kinase inhibitor Tnik-IN-3 are provided to ensure the safety of laboratory personnel and to mitigate environmental impact. This document outlines the necessary operational and disposal plans, offering procedural, step-by-step guidance for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is a potent chemical compound that requires careful handling. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is of paramount importance.
Key Hazard and Safety Data:
| Hazard Classification | Precautionary Statements |
| Acute toxicity, Oral (Category 4) | Harmful if swallowed.[1] |
| Acute aquatic toxicity (Category 1) | Very toxic to aquatic life.[1] |
| Chronic aquatic toxicity (Category 1) | Very toxic to aquatic life with long lasting effects.[1] |
| Handling | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment.[1] |
| First Aid (If Swallowed) | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[1] |
Experimental Protocol for Proper Disposal of this compound Waste
Given the high aquatic toxicity and the lack of a validated inactivation protocol, all waste contaminated with this compound must be treated as hazardous chemical waste. The primary method of disposal for cytotoxic and potent chemical compounds is incineration by a licensed waste management facility.[2]
Step-by-Step Waste Management Procedure:
-
Segregation of Waste:
-
Establish a designated and clearly labeled waste container for this compound contaminated materials.
-
Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Types of this compound Waste and Collection Procedures:
-
Solid Waste:
-
This includes contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, and bench paper, as well as consumables like pipette tips, tubes, and vials.
-
Collect all solid waste in a dedicated, leak-proof, and puncture-resistant container with a secure lid. The container should be clearly labeled "Hazardous Waste: this compound (Cytotoxic/Aquatic Toxin)".
-
-
Liquid Waste:
-
This includes unused stock solutions, cell culture media containing this compound, and solvent rinses of contaminated glassware.
-
Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container with a secure screw-top cap. The container must be clearly labeled "Hazardous Liquid Waste: this compound (Cytotoxic/Aquatic Toxin)" and should indicate the solvent composition.
-
Never dispose of liquid this compound waste down the drain.
-
-
Sharps Waste:
-
Needles, syringes, and other sharps contaminated with this compound should be disposed of in a designated, puncture-proof sharps container that is also labeled as containing this compound waste.
-
-
-
Storage of Waste:
-
Store this compound waste containers in a designated and secure area, away from general laboratory traffic.
-
The storage area should be well-ventilated and have secondary containment to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of this compound waste.
-
Follow all institutional procedures for hazardous waste disposal, including any specific labeling and documentation requirements.
-
Disposal Workflow Diagram
References
Personal protective equipment for handling Tnik-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, step-by-step safety and logistical information for the handling and disposal of Tnik-IN-3, a potent and selective inhibitor of Traf2- and Nck-interacting protein kinase (TNIK). Adherence to these procedures is critical to ensure personnel safety and minimize environmental impact.
Hazard Identification and Safety Summary
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] All personnel must be thoroughly trained on the potential hazards and required safety protocols before handling this compound.
| Hazard Classification | GHS Category | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory for all procedures involving this compound. The following PPE should be worn and must be specific for handling potent or cytotoxic compounds.
| PPE Item | Specifications |
| Gloves | Two pairs of chemotherapy-grade nitrile gloves. |
| Lab Coat | Disposable, solid-front, back-closing gown with long sleeves and tight-fitting cuffs. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator is required when handling the powdered form outside of a certified chemical fume hood or biological safety cabinet. |
| Footwear | Closed-toe shoes. |
Operational Plan: From Receipt to Use
This section outlines the standard operating procedures for the safe handling of this compound in a laboratory setting.
Receiving and Storage
-
Inspect Package: Upon receipt, inspect the package for any signs of damage or leakage. If compromised, do not open and follow your institution's hazardous spill protocol.
-
Transport: Transport the sealed container to the designated storage area.
-
Storage Conditions:
-
Powder: Store at -20°C in a tightly sealed container in a designated and labeled area.
-
In Solvent: Store at -80°C in a tightly sealed container in a designated and labeled area.
-
Preparation of Stock Solutions
All manipulations of the powdered this compound must be performed in a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of the powder.
-
Prepare Workspace: Decontaminate the work surface. Lay down a disposable, plastic-backed absorbent pad.
-
Don PPE: Wear the full PPE as described in Section 2.
-
Equilibrate Compound: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing:
-
If a small amount is needed, weigh the entire vial, remove the desired amount in the fume hood, and re-weigh the vial.
-
Alternatively, weigh the desired amount directly onto a tared weigh paper or into a microfuge tube within the fume hood.
-
-
Dissolving:
-
Add the appropriate solvent (e.g., DMSO) to the vial or tube containing the this compound powder.
-
Cap the vial/tube securely and vortex or sonicate until the compound is fully dissolved.
-
Experimental Use
-
Labeling: Clearly label all vessels containing this compound with the compound name, concentration, solvent, and date of preparation.
-
Dilutions: Perform all serial dilutions in a chemical fume hood or biological safety cabinet.
-
Cell Culture and Animal Studies: When adding this compound to cell cultures or preparing doses for animal studies, handle all materials as potentially contaminated.
Disposal Plan
All waste contaminated with this compound is considered cytotoxic and must be disposed of according to institutional and local regulations for hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, weigh paper, pipette tips, vials) must be placed in a designated, sealed, and clearly labeled "Cytotoxic Waste" container. |
| Liquid Waste | All contaminated liquid waste (e.g., unused stock solutions, media from treated cells) must be collected in a sealed, leak-proof, and clearly labeled "Cytotoxic Liquid Waste" container. Do not pour down the drain. |
| Sharps | All contaminated sharps (e.g., needles, syringes) must be placed in a designated, puncture-resistant "Cytotoxic Sharps" container. |
Emergency Procedures
| Exposure Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water for at least 15 minutes. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with an absorbent material. Collect all contaminated materials into a sealed "Cytotoxic Waste" container. Decontaminate the area with an appropriate cleaning agent. |
Safe Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
